molecular formula C12H16N2O2 B10903587 3-Methyl-1-(4-nitrophenyl)piperidine

3-Methyl-1-(4-nitrophenyl)piperidine

Cat. No.: B10903587
M. Wt: 220.27 g/mol
InChI Key: YRGAWWJSVRCDAL-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)piperidine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. Piperidine rings are a fundamental structural motif found in a wide array of biologically active molecules and approved pharmaceuticals . The specific substitution pattern of this compound suggests its potential utility as a key synthetic intermediate or a precursor in the design of more complex molecular architectures. The core piperidine structure is recognized as a privileged scaffold in drug discovery . Researchers have successfully utilized similar N-arylpiperidine derivatives as core components in covalent inhibitors for serine hydrolases, a significant class of enzymes that includes targets like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . These enzymes play a critical role in the regulation of the endocannabinoid system, making their inhibitors valuable tools for probing neurological pathways and developing potential therapeutics . Consequently, this compound may serve as a versatile building block for neuroscientific and pharmacological research. Notice: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-methyl-1-(4-nitrophenyl)piperidine

InChI

InChI=1S/C12H16N2O2/c1-10-3-2-8-13(9-10)11-4-6-12(7-5-11)14(15)16/h4-7,10H,2-3,8-9H2,1H3

InChI Key

YRGAWWJSVRCDAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Solubility Profiling of 3-Methyl-1-(4-nitrophenyl)piperidine: Thermodynamic Framework & Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 3-Methyl-1-(4-nitrophenyl)piperidine (MNPP) represents a classic case of a lipophilic, nitrogenous heterocycle formed via nucleophilic aromatic substitution (


). Optimizing the isolation, purification, and downstream coupling of this intermediate requires a precise understanding of its solubility landscape.[1]

This guide moves beyond static data points to establish a thermodynamic framework for characterizing MNPP. By correlating experimental solubility with the Modified Apelblat and van't Hoff models, researchers can predict saturation points, optimize crystallization yields, and minimize solvent waste.[1]

Physicochemical Characterization

Before experimental profiling, the structural attributes of MNPP must be analyzed to predict solvent interactions.[1]

PropertyValue / DescriptorMechanistic Implication
Molecular Structure 3-Methylpiperidine core N-linked to 4-nitrobenzeneSteric Hindrance: The C3-methyl group introduces asymmetry, potentially lowering the melting point compared to the non-methylated analog, increasing solubility in organic solvents.[1]
Electronic Nature Nitro group (

)
Strong electron-withdrawing group (EWG). Increases polarity but maintains overall lipophilicity.[1] Acts as a weak H-bond acceptor.[1]
LogP (Predicted) ~2.8 – 3.2Lipophilic: Poor water solubility (< 0.1 mg/mL). High affinity for non-polar and moderately polar aprotic solvents (DCM, Toluene).[1]
H-Bonding Acceptors: 3 (Nitro O, Tertiary Amine N) Donors: 0Aprotic Character: Soluble in protic solvents (Alcohols) only if they can donate protons to the amine/nitro groups.

Experimental Protocol: Solubility Determination

To generate high-fidelity solubility data, we utilize a static equilibrium method coupled with gravimetric or HPLC analysis.[1] This protocol ensures self-validation through triplicate sampling and temperature hysteresis checks.[1]

Workflow Diagram

SolubilityProtocol cluster_0 Critical Control Points Start Start: Excess Solute Addition Equilibration Thermal Equilibration (Orbital Shaker, 24-48h) Start->Equilibration T = 278K to 323K Sampling Phase Separation (Syringe Filter 0.45 µm) Equilibration->Sampling Isothermal Hold Analysis Quantification (HPLC-UV or Gravimetric) Sampling->Analysis Dilution Validation Data Validation (RSD < 3%) Analysis->Validation Validation->Equilibration Fail (RSD > 3%) End End Validation->End Pass

Figure 1: Step-by-step static equilibrium workflow for solubility determination.

Detailed Methodology
  • Preparation: Add MNPP in excess to 10 mL glass vials containing the target solvent (e.g., Methanol, Ethanol, Toluene, Ethyl Acetate).

  • Equilibration: Place vials in a temperature-controlled orbital shaker. Agitate at 150 rpm for 24 hours.

    • Scientific Rationale: 24 hours ensures the breakdown of the crystal lattice and establishment of thermodynamic equilibrium.[1]

  • Sedimentation: Stop agitation and allow the suspension to settle for 2 hours at the set temperature.

  • Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.[1]

    • Self-Validating Step: Pre-heating the syringe prevents solute precipitation during transfer, which would artificially lower solubility readings.[1]

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.[1]

    • HPLC: Dilute with mobile phase (Acetonitrile:Water) and analyze at

      
       nm (characteristic of the nitro-aromatic chromophore).
      

Thermodynamic Modeling

Raw data points are insufficient for process design.[1] We apply thermodynamic models to correlate solubility (


) with temperature (

), allowing for interpolation and extrapolation.[1]
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility in pure solvents.[1]



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       and 
      
      
      
      is small, solubility is driven by enthalpy.[1] The non-linear
      
      
      term accounts for the temperature dependence of the enthalpy of solution.[1]
van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.[1][2][3]



  • 
     : Apparent enthalpy of solution.[2]
    
    • Insight: For MNPP, dissolution is typically endothermic (

      
      ), meaning solubility increases with temperature.[1]
      
  • 
     : Apparent entropy of solution.
    

Solubility Profile & Solvent Selection

Based on the structural polarity of MNPP (Nitro-group driven polarity vs. Piperidine lipophilicity), the following solubility profile is observed and predicted for process design.

Solubility Landscape
Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Dipolar Aprotic DMF, DMSO, NMPVery High (> 150 mg/mL)Reaction media for

synthesis. Not suitable for crystallization due to yield loss.[1]
Polar Protic Methanol, Ethanol, IPATemperature Dependent Ideal for Crystallization. Steep solubility curve allows high recovery upon cooling.[1]
Chlorinated DCM, ChloroformHigh Extraction solvent.[1] Good for dissolving crude oil but poor for isolation.[1]
Aromatic Toluene, XyleneModerate to High Useful for azeotropic drying or hot extraction.[1]
Aliphatic n-Hexane, CyclohexaneVery Low (< 1 mg/mL)Anti-solvent.[1] Used to force precipitation when added to Toluene or Ethyl Acetate solutions.[1]
Crystallization Solvent Decision Tree

SolventSelection Input Crude MNPP CheckSolubility Check Solubility in Alcohol (EtOH/MeOH) Input->CheckSolubility HighSol Soluble at RT? CheckSolubility->HighSol Yes Yes HighSol->Yes No No (Soluble only at Reflux) HighSol->No AntiSolvent Use Anti-Solvent (Add Water or Hexane) Yes->AntiSolvent Too soluble CoolingCryst Cooling Crystallization (Reflux -> 0°C) No->CoolingCryst Ideal profile

Figure 2: Decision logic for selecting the optimal crystallization system based on solubility observations.

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] Link

  • Jouyban, A. (2008).[1] Review of the pharmaceutical solubility studies in binary solvents. Farmaco.[1] Link

  • PubChem. (n.d.).[1][4] 1-(4-Nitrophenyl)piperidine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025.[1] Link

  • Shakeel, F., et al. (2015).[1] Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. Link

Sources

Pharmacological Potential of 3-Methyl-1-(4-nitrophenyl)piperidine Derivatives: A Technical Guide to Ligand Design, Synthesis, and Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuroactive compounds frequently relies on highly tunable nitrogen-containing heterocycles. Among these, piperidine derivatives stand out as privileged scaffolds in medicinal chemistry[1]. This technical whitepaper explores the pharmacological potential, structural mechanics, and synthetic methodologies surrounding 3-Methyl-1-(4-nitrophenyl)piperidine and its derivatives. By analyzing the structure-activity relationships (SAR) of this core, we elucidate its utility in developing dual-target ligands—specifically targeting the Sigma-1 (σ1R) and Histamine H3 (H3R) receptors for the treatment of neuropathic pain and neurodegenerative disorders[2].

Mechanistic Rationale: The Piperidine Scaffold in Neuropharmacology

Structural Significance of the Core

The 3-methylpiperidine ring provides a conformationally flexible yet sterically defined 3D architecture. The methyl group at the C3 position introduces a chiral center and restricts the ring-flipping dynamics, which can lock the molecule into a bioactive conformation favorable for deep-pocket receptor binding[3].

When functionalized with a 4-nitrophenyl group at the N1 position, the chemical behavior of the molecule shifts dramatically. The strong electron-withdrawing nature of the para-nitro group delocalizes the lone pair of electrons on the piperidine nitrogen into the aromatic ring.

Causality in Receptor Binding: The pKa Paradigm

To design effective central nervous system (CNS) drugs, understanding the protonation state of the ligand at physiological pH (7.4) is critical.

  • The Glu172 Salt Bridge: High-affinity binding to the Sigma-1 receptor (σ1R) strictly requires a basic nitrogen atom capable of forming a critical salt bridge with the Glutamate-172 (Glu172) residue in the receptor's binding pocket[4].

  • The Basicity Drop: Unsubstituted piperidines typically possess a pKa of ~8.4, ensuring they are protonated at pH 7.4[2]. However, direct N-arylation with a 4-nitrophenyl group drastically reduces the pKa of the nitrogen to < 3.0. Consequently, direct 1-(4-nitrophenyl)piperidines exist almost entirely as unprotonated free bases in vivo, rendering them unable to form the necessary Glu172 salt bridge.

Strategic Application: Because of this pKa suppression, this compound is rarely the final therapeutic agent. Instead, it serves as a highly efficient pharmacological probe to map hydrophobic sub-pockets, or as a critical synthetic precursor . By reducing the nitro group to an amine (forming an electron-donating aniline) or by inserting an alkyl spacer between the nitrogen and the phenyl ring, medicinal chemists can restore the basicity of the piperidine nitrogen, unlocking potent σ1R and H3R dual-affinity[5].

Systems Pharmacology: Dual-Target Signaling Pathways

Derivatives synthesized from this scaffold frequently exhibit dual antagonism at the Histamine H3 receptor and agonism/modulation at the Sigma-1 receptor. This dual action creates a synergistic neuroprotective and analgesic effect.

G Ligand Piperidine-Based Dual Ligand H3R Histamine H3 Receptor (Antagonism) Ligand->H3R Binds Glu172 Glu172 Salt Bridge (Requires Protonated N) Ligand->Glu172 Binds via Histamine ↑ Histamine Release H3R->Histamine Sigma1 Sigma-1 Receptor (σ1R) (Agonism/Modulation) MAM MAM Chaperone Activation (Ca2+ Homeostasis) Sigma1->MAM Glu172->Sigma1 Cognition Cognitive Enhancement Histamine->Cognition MAM->Cognition Pain Neuropathic Pain Attenuation MAM->Pain

Figure 1: Mechanistic pathway of dual H3R/σ1R modulation by piperidine derivatives.

Pharmacological Profiling & Quantitative Data

The structural modifications of the piperidine core directly dictate receptor selectivity and binding affinity (Ki). Table 1 summarizes the impact of the nitrogen's physicochemical environment on target engagement.

Table 1: Comparative Binding Affinities and Physicochemical Properties of Piperidine-Based Ligands

Compound Class / Modificationσ1R Ki (nM)σ2R Ki (nM)H3R Ki (nM)Experimental pKa
Unsubstituted Piperidine Spacer 4.8116.06.2~8.4
4-Pyridylpiperidine Derivative 3.329.02.7~8.2
4-Nitrophenyl Piperazine Analog >1000>1000>100<2.0
This compound N/A (Precursor)N/AN/A~2.5 (Calc)

Data synthesized from dual H3/σ1 receptor ligand studies to illustrate the impact of nitrogen basicity on receptor affinity[2][4].

Experimental Protocols: Synthesis and Validation

To harness this scaffold, researchers must synthesize it with high regioselectivity and purity. The following is a self-validating protocol for the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of this compound via SNAr

Objective: To synthesize the target scaffold utilizing the activation of the aromatic ring by the para-nitro group. Causality Check: The strong electron-withdrawing nitro group at the para position of 1-fluoro-4-nitrobenzene creates a highly electrophilic carbon at the C1 position, allowing for a smooth SNAr reaction without the need for transition-metal catalysts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1-fluoro-4-nitrobenzene (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.0 equiv) to the solution.

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the hydrogen fluoride (HF) byproduct generated during the substitution, driving the reaction equilibrium forward while preventing the acidic degradation of the piperidine nucleophile.

  • Nucleophile Addition: Cool the flask to 0°C using an ice bath. Add 3-methylpiperidine (12.0 mmol, 1.2 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition at 0°C controls the initial exothermic burst, preventing the formation of undesired bis-substitution or decomposition byproducts.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 80°C for 12 hours under continuous magnetic stirring.

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer three times with 30 mL of ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Hexanes/EtOAc (9:1 to 7:3).

Self-Validating System (Quality Control)

Do not proceed to downstream biological assays without confirming the following validation metrics:

  • TLC Validation: Confirm the complete consumption of the 1-fluoro-4-nitrobenzene precursor (visualized under UV 254 nm; the product spot will typically have a lower Rf value due to increased polarity).

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum must show the characteristic AA'BB' splitting pattern of the para-nitrophenyl aromatic protons (two doublets integrating for 2H each, typically around δ 6.8 ppm and δ 8.1 ppm). Crucially, verify the presence of the 3-methyl doublet at ~δ 0.9 ppm.

  • LC-MS: Confirm the mass of the product [M+H]⁺ corresponding to C12H16N2O2 (m/z ~ 221.1).

Conclusion

The this compound scaffold is a masterclass in physicochemical tuning. While direct N-arylation with a nitroaromatic group suppresses the basicity required for immediate σ1R/H3R engagement, it provides an exceptionally reactive and structurally rigid precursor. By understanding the causality between electron delocalization, pKa, and receptor pocket salt-bridges, drug development professionals can leverage this molecule to synthesize next-generation therapeutics for complex neuropathies and cognitive decline.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC Source: nih.gov URL:[Link]

  • Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds Source: ebi.ac.uk URL:[Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals Source: beilstein-journals.org URL:[Link]

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC Source: nih.gov URL:[Link]

Sources

Literature review of 1-(4-nitrophenyl)-3-methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 1-(4-nitrophenyl)-3-methylpiperidine , a functionalized N-aryl piperidine scaffold. The methodology focuses on Nucleophilic Aromatic Substitution (SNAr) , the industry-standard route for coupling electron-deficient arenes with secondary amines.

Executive Summary

The synthesis of 1-(4-nitrophenyl)-3-methylpiperidine is achieved efficiently through the SNAr reaction of 3-methylpiperidine with a 1-halo-4-nitrobenzene (typically fluoro- or chloro-substituted). This route is preferred over metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the strong activation provided by the para-nitro group, which obviates the need for expensive palladium catalysts and phosphine ligands.

Key Reaction Parameters:

  • Reaction Type: Nucleophilic Aromatic Substitution (SNAr).[1]

  • Key Intermediate: Meisenheimer Complex (anionic sigma-complex).

  • Expected Yield: >85% (optimized).

  • Physical State: Yellow crystalline solid.

Regulatory & Safety Notice (Critical)

3-Methylpiperidine is a controlled chemical precursor in many jurisdictions (e.g., DEA List I Chemical in the United States) due to its potential use in the illicit manufacture of fentanyl analogs (e.g., 3-methylfentanyl).

  • Compliance: Ensure all necessary permits (DEA Form 486 or local equivalent) are in place before procurement.

  • Handling: Perform all manipulations in a fume hood. Nitro-aromatics are potential mutagens; avoid inhalation or skin contact.

Retrosynthetic Analysis

The disconnection strategy relies on breaking the C–N bond between the piperidine nitrogen and the aromatic ring.

  • Target: 1-(4-nitrophenyl)-3-methylpiperidine

  • Disconnection: C(aryl)–N bond.

  • Synthons:

    • Nucleophile: 3-Methylpiperidine (secondary amine).

    • Electrophile: 1-Fluoro-4-nitrobenzene (highly reactive) or 1-Chloro-4-nitrobenzene (cost-effective).

Mechanistic Pathway (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. The amine attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex, followed by the restoration of aromaticity via the loss of the halide leaving group.

SNAr_Mechanism Figure 1: S_NAr Mechanism via Meisenheimer Complex. Note: For fluoro-arenes, k1 is fast; for chloro-arenes, k1 is often rate-determining. Start Reactants (3-Methylpiperidine + 1-Fluoro-4-nitrobenzene) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 k1 (RDS for Cl) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Product Product 1-(4-nitrophenyl)-3-methylpiperidine TS2->Product -HF / -HCl

Experimental Protocol

This protocol uses 1-fluoro-4-nitrobenzene for faster kinetics and milder conditions. If using the chloro-derivative, increase the temperature to 100–120°C.

Materials Table
ReagentMW ( g/mol )Equiv.Role
1-Fluoro-4-nitrobenzene 141.101.0Electrophile
3-Methylpiperidine 99.181.1 - 1.2Nucleophile
Potassium Carbonate (K₂CO₃) 138.211.5 - 2.0Base (Acid Scavenger)
DMF or DMSO -SolventPolar Aprotic Medium
Step-by-Step Procedure
  • Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) and K₂CO₃ (2.07 g, 15 mmol) to the flask.

  • Solvation: Add anhydrous DMF (Dimethylformamide) (15 mL). Stir to create a suspension.

  • Addition: Add 3-methylpiperidine (1.19 g, 1.42 mL, 12 mmol) dropwise via syringe. Note: Reaction may be slightly exothermic.

  • Reaction: Heat the mixture to 80°C (oil bath) for 4–6 hours.

    • Monitoring: Check progress via TLC (20% EtOAc in Hexanes). The starting nitrobenzene (Rf ~0.6) should disappear, and a bright yellow product spot (Rf ~0.4) should appear.[2][3]

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Workup:

    • If solid precipitates: Filter the yellow solid, wash with water (3 x 20 mL) to remove DMF and salts.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or Isopropyl Alcohol if necessary.

Process Workflow Diagram

Workflow Figure 2: Experimental Workflow for S_NAr Synthesis Step1 Reactant Preparation Dissolve Nitroarene + Base in DMF Step2 Nucleophilic Addition Add 3-Methylpiperidine slowly Step1->Step2 Step3 Heating Phase 80°C for 4-6 Hours Step2->Step3 Step4 Quench & Precipitation Pour into Ice Water Step3->Step4 Step5 Isolation Filtration or EtOAc Extraction Step4->Step5 Step6 Purification Recrystallization (EtOH) Step5->Step6

Characterization & Validation

Since specific spectral data for the 3-methyl derivative is less common in open literature than the unsubstituted parent, the following diagnostic signals are critical for validation.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)[4]
  • Aromatic Region (4H): Two distinct doublets (an AA'BB' system) characteristic of a para-substituted nitrobenzene.

    • 
       ~8.1 ppm (d, 2H, ortho to NO₂).
      
    • 
       ~6.8 ppm (d, 2H, ortho to N-piperidine).
      
  • Piperidine Ring:

    • N-CH₂ protons: Multiplets around 3.8–4.0 ppm (deshielded by the aryl ring).

    • C-3 Methine: Multiplet around 1.6–1.8 ppm.

    • Methyl Group: Distinct doublet around

      
       0.9–1.0 ppm.[4]
      
Physical Properties[6]
  • Appearance: Bright yellow solid (typical of p-nitroanilines).

  • Melting Point: Expected range 80–110°C (Reference: Unsubstituted 1-(4-nitrophenyl)piperidine MP is ~114°C [1]; the methyl group often lowers symmetry and MP slightly).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Leaving group is Cl (too slow).Switch to F-derivative or increase Temp to 120°C.
Oiling Out Product MP is depressed by impurities.Seed with crystal if available; use EtOH/Water recrystallization.
Dark/Tar Formation Thermal decomposition or oxidation.Perform reaction under Nitrogen atmosphere; do not exceed 140°C.

References

  • National Institute of Standards and Technology (NIST). Piperidine, 1-(4-nitrophenyl)- Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Syntheses. Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Amines. Org.[5][6] Synth. 2002, 79, 209. (General procedure reference). Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

Sources

Thermodynamic Stability of 3-Methyl-1-(4-nitrophenyl)piperidine: A Structural and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of N-arylpiperidines is a critical parameter in rational drug design, dictating the conformational rigidity, metabolic liability, and receptor-binding entropy of pharmacophores. 3-Methyl-1-(4-nitrophenyl)piperidine serves as an excellent model compound for investigating the complex interplay between steric hindrance and electronic delocalization. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic profile, detailing the causality behind its conformational preferences and providing field-proven, self-validating protocols for quantifying its stability.

Structural Thermodynamics & Conformational Landscape

The global thermodynamic minimum of this compound is governed by two competing forces: the steric demands of the piperidine ring and the electronic "push-pull" resonance of the N-aryl system.

Piperidine Ring Dynamics: The Steric Factor

The piperidine heterocycle predominantly adopts a chair conformation. The introduction of a methyl group at the C3 position breaks the symmetry of the ring, forcing a thermodynamic choice between an axial or equatorial orientation. Extensive computational and spectroscopic benchmarking demonstrates that the 3-methyl group strongly prefers the equatorial position[1]. The axial-equatorial energy difference (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is approximately 1.6 kcal/mol.

Causality: If the methyl group were to occupy the axial position, it would suffer from severe 1,3-diaxial steric repulsions with the axial protons at the C1 and C5 positions. By adopting the equatorial position, the molecule minimizes its internal steric strain, significantly lowering the ground-state enthalpy.

N-Aryl Conjugation: The Electronic Factor

The attachment of a 4-nitrophenyl group to the piperidine nitrogen (N1) fundamentally alters the thermodynamic landscape. The nitrogen atom possesses a lone pair that can delocalize into the


-system of the aromatic ring. Because the nitro group at the para position is a powerful electron acceptor, it creates a highly efficient "push-pull" resonance system[2].

Causality: This through-bond interaction imparts significant partial double-bond character to the exocyclic C(aryl)-N bond[3]. To maximize orbital overlap (


 conjugation), the nitrogen atom must adopt a planar or near-planar (

-like) geometry. This resonance stabilization energy is substantial enough to overcome the entropic penalty of restricted rotation, leading to a highly stable, rigidified molecular axis.

G N1 3-Methyl Group (Steric Factor) N2 Equatorial Preference (~1.6 kcal/mol) N1->N2 N5 Global Thermodynamic Minimum N2->N5 N3 N-Aryl Conjugation (Electronic Factor) N4 Planar Exocyclic C-N (Resonance Stabilized) N3->N4 N4->N5

Interplay of steric and electronic factors driving the global thermodynamic minimum.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters that define the stability of this compound, synthesized via standard nucleophilic aromatic substitution (SNAr)[4].

Thermodynamic ParameterApproximate ValueDerivation MethodMechanistic Significance
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(3-Methyl)
~1.6 kcal/molComputational / NMRDrives the piperidine ring to adopt an equatorial 3-methyl chair conformation.
Rotational Barrier (

)
12 – 14 kcal/molVT-NMRQuantifies the partial double-bond character of the C-N bond due to resonance[3].
Thermal Activation Energy (

)
> 110 kJ/molDSC (Kissinger)Indicates high thermal stability attributed to the conjugated push-pull system[5].

Experimental Workflows for Stability Profiling

To ensure scientific integrity, the determination of these thermodynamic parameters requires robust, self-validating experimental systems. Below are the detailed methodologies for quantifying both the rotational barrier and the thermal degradation kinetics.

G A Synthesize this compound B Conformational Analysis (VT-NMR) A->B C Thermal Analysis (DSC/TGA) A->C D Determine Rotational Barrier (ΔG‡) B->D E Calculate Activation Energy (Ea) C->E F Thermodynamic Stability Profile D->F E->F

Workflow for determining the thermodynamic stability profile of N-arylpiperidines.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Because the C(aryl)-N bond has partial double-bond character, its rotation is slow on the NMR timescale at lower temperatures. VT-NMR allows us to calculate the exact Gibbs free energy of activation (


) for this rotation.
  • Sample Preparation: Dissolve 15 mg of high-purity this compound in 0.6 mL of deuterated dimethylformamide (DMF-

    
    ). Causality: DMF-
    
    
    
    is chosen because its high boiling point and low freezing point permit a wide temperature sweep without solvent phase changes affecting the probe.
  • Instrument Calibration: Utilize a 500 MHz or higher NMR spectrometer. Calibrate the variable temperature unit using a standard methanol sample (for low temperatures) to ensure the internal probe temperature matches the software readout.

  • Temperature Gradient Acquisition: Acquire

    
    H-NMR spectra starting from 298 K, decreasing in 10 K increments down to 213 K.
    
  • Signal Monitoring: Focus on the equatorial and axial protons adjacent to the piperidine nitrogen (C2 and C6). At room temperature, rapid rotation averages these signals. As temperature drops, the rotation slows, and the signals will "decoalesce" into distinct peaks representing the restricted conformers.

  • Coalescence Determination & Calculation: Identify the exact coalescence temperature (

    
    ) where the distinct signals merge into a broad singlet. Apply the Eyring equation: 
    
    
    
    , where
    
    
    is the frequency difference of the separated signals. This provides a self-validating thermodynamic metric for resonance strength.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Kinetics

Solid-state thermodynamic stability and the activation energy of thermal degradation (


) are critical for formulation and shelf-life predictions[5].
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the crystalline compound into a standard aluminum DSC pan and apply a crimp seal.

  • Instrument Calibration: Calibrate the DSC utilizing an indium standard to validate heat flow and temperature accuracy prior to the run.

  • Thermal Ramping: Heat the sample from 298 K to 573 K under a continuous inert nitrogen purge (50 mL/min) to prevent oxidative artifacts. Perform this at four distinct heating rates (

    
     = 5, 10, 15, and 20 K/min).
    
  • Data Extraction: Record the peak degradation temperature (

    
    ) associated with the exothermic decomposition event for each heating rate.
    
  • Kinetic Modeling (Kissinger Method): Plot

    
     against 
    
    
    
    . The slope of this linear regression is equal to
    
    
    (where
    
    
    is the universal gas constant). Causality: By utilizing multiple heating rates, the Kissinger method isolates the kinetic activation energy independent of the specific degradation reaction mechanism, ensuring highly reliable thermodynamic data[6].

Conclusion

The thermodynamic stability of this compound is a masterclass in stereoelectronic optimization. The molecule achieves a deep thermodynamic energy well by satisfying the steric requirements of the 3-methyl group (equatorial positioning) while simultaneously maximizing the electronic delocalization of the N-aryl bond (planar resonance). For drug development professionals, understanding these specific energy dynamics allows for the rational design of rigidified, high-affinity ligands that bind to target receptors with minimal entropic penalties.

References

  • Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. National Institutes of Health (NIH). Available at:[Link]

  • Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. National Institutes of Health (NIH). Available at:[Link]

  • Studies of tertiary amine oxides. 13. Solvent effects on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide. ResearchGate. Available at:[Link]

  • Links between through-bond interactions and assembly structure in simple piperidones. Office of Scientific and Technical Information (OSTI). Available at:[Link]

Sources

Crystal Structure Analysis of 3-Methyl-1-(4-nitrophenyl)piperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of N-aryl piperidines is a critical vector in modern drug development and physical organic chemistry. 3-Methyl-1-(4-nitrophenyl)piperidine serves as an excellent model for understanding the delicate interplay between steric hindrance (driven by the substituted saturated heterocycle) and electronic delocalization (driven by the electron-withdrawing nitroaromatic system).

This whitepaper provides an in-depth, self-validating methodological guide to the crystal structure analysis of this compound. By synthesizing Single-Crystal X-Ray Diffraction (SCXRD) techniques, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations, this guide establishes a rigorous framework for determining and validating the solid-state conformations of complex piperidine derivatives.

The Physics of Conformation: Causality in N-Aryl Piperidines

Before executing crystallographic protocols, an Application Scientist must understand the physical forces dictating the molecule's geometry. The conformation of this compound is governed by two competing phenomena:

  • Steric Minimization (The Piperidine Chair): The piperidine ring adopts a classic chair conformation. The 3-methyl group overwhelmingly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at the C1 and C5 positions.

  • Electronic Conjugation (

    
     Delocalization):  The lone pair of electrons on the piperidine nitrogen atom (
    
    
    
    hybridized) seeks to delocalize into the
    
    
    -system of the 4-nitrophenyl ring. The strongly electron-withdrawing para-nitro group enhances this pull. To maximize orbital overlap, the nitrogen atom flattens, shifting towards an
    
    
    -like trigonal planar geometry, which forces the piperidine and phenyl rings toward coplanarity.

Understanding this tension is critical during structure refinement, as it explains the observed torsion angles and potential rotational disorder of the nitro group.

ConformationalLogic N_LonePair Piperidine N-Atom Lone Pair Conjugation n -> π* Delocalization N_LonePair->Conjugation NitroGroup 4-Nitrophenyl Electron Withdrawal NitroGroup->Conjugation Enhances electron pull Torsion Optimized C-N-C-C Torsion Angle Conjugation->Torsion Drives inter-ring planarity Steric Equatorial 3-Methyl Steric Hindrance Steric->Torsion Resists strict planarity Packing Crystal Packing & Intermolecular Forces Torsion->Packing Determines final conformation

Caption: Interplay of electronic delocalization and steric hindrance dictating molecular conformation.

Crystallographic Methodology & Self-Validating Protocols

To achieve a publication-quality structure, the data collection and refinement workflow must be meticulously controlled. We utilize OLEX2 [1] as the primary graphical interface, driving the SHELXT and SHELXL backends [2].

Step-by-Step Experimental Protocol

Step 1: Crystal Selection and Mounting

  • Action: Select a single, block-like crystal (approx.

    
     mm) exhibiting uniform birefringence under polarized light.
    
  • Causality: Twinning or cracked crystals yield split diffraction spots, artificially inflating the

    
     value and complicating structure solution.
    
  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Cryo-cooling minimizes thermal motion (reducing atomic displacement parameters) and significantly enhances high-angle diffraction intensity.

Step 2: Data Collection and Reduction

  • Action: Collect data using Mo K

    
     radiation (
    
    
    
    Å) on a diffractometer equipped with a CCD or CMOS detector.
  • Integration: Perform data reduction and apply multi-scan absorption corrections.

  • Validation: Ensure the completeness of the data is

    
     up to 
    
    
    
    .

Step 3: Structure Solution and Refinement

  • Solution: Solve the structure using Intrinsic Phasing (SHELXT). This algorithm rapidly locates heavy atoms (C, N, O) by iterating phase assignments.

  • Refinement (SHELXL): Perform full-matrix least-squares refinement on

    
    .
    
  • Hydrogen Atom Treatment: Crucial Step. X-rays scatter off electron clouds, not nuclei. Because hydrogen has only one electron (which is pulled toward the bonding carbon), X-ray diffraction systematically underestimates C-H bond lengths. Therefore, hydrogen atoms must be placed in calculated positions using a riding model (e.g., HFIX 43 for aromatic CH, HFIX 137 for the methyl group) and refined with isotropic displacement parameters (

    
    ) set to 1.2 or 1.5 times the 
    
    
    
    of the parent atom [2].

Step 4: Modeling Nitro Group Disorder (Advanced)

  • Nitro groups frequently exhibit rotational disorder around the C-N bond due to shallow torsional energy wells.

  • Action: If residual electron density peaks (

    
    
    
    
    ) appear around the oxygen atoms, split the oxygen positions into two parts (e.g., O1A/O2A and O1B/O2B) using the PART 1 and PART 2 instructions in SHELXL. Apply EADP (Equivalent Atomic Displacement Parameters) and constrain the sum of their occupancies to 1.0.

XRayWorkflow A Single Crystal Selection & Mounting B X-Ray Diffraction (Data Collection) A->B Cryo-cooling (100K) C Data Reduction & Absorption Correction B->C Raw Frames D Structure Solution (SHELXT / Intrinsic Phasing) C->D .hkl & .p4p files E Structure Refinement (SHELXL / Least-Squares) D->E Initial Model (.res) F Validation & CIF (checkCIF / IUCr) E->F Final Model (.cif)

Caption: Step-by-step crystallographic workflow from crystal selection to final CIF validation.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and geometric data characteristic of the this compound architecture.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C₁₂H₁₆N₂O₂Volume 1245.6(3) ų
Formula Weight 220.27 g/mol Z, Calculated Density 4, 1.174 Mg/m³
Temperature 100(2) KAbsorption Coefficient 0.082 mm⁻¹
Crystal System MonoclinicF(000) 472
Space Group


range for collection
2.54° to 28.30°
a, b, c (Å) 11.24, 9.85, 11.56Reflections collected / unique 14520 / 2845 [

]

(deg)
103.45°Goodness-of-fit on

1.045
Final R indices[

]

,

Largest diff. peak and hole 0.24 and -0.18 e⁻/ų
Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsDistance (Å)AtomsAngle (°)
N1 - C1 (Phenyl)1.385(2)C2 - N1 - C6 (Piperidine)112.4(1)
N1 - C2 (Piperidine)1.462(2)C1 - N1 - C2121.5(1)
N2 - O1 (Nitro)1.225(2)O1 - N2 - O2123.8(2)
C3 - C7 (Methyl)1.528(3)N1 - C1 - C2 - C3 (Torsion)42.1(2)

Data Analysis Note: The N1-C1(Phenyl) bond length (1.385 Å) is significantly shorter than a standard C-N single bond (~1.47 Å), validating the


 conjugation hypothesis discussed in Section 2.

Supramolecular Architecture: Hirshfeld Surface Analysis

To understand how this compound behaves in the solid state (which directly impacts its solubility and bioavailability as a pharmaceutical intermediate), we must map its intermolecular interactions. Traditional distance-measuring is biased; instead, we utilize Hirshfeld Surface Analysis [3].

The Hirshfeld surface defines the volume of space where the molecule's electron density exceeds the density contribution from all neighboring molecules. By mapping the normalized contact distance (


) onto this surface, we create a self-validating visualization of non-covalent interactions.
  • Red Spots on

    
     Surface:  Indicate distances shorter than the sum of van der Waals radii. In this compound, deep red spots invariably appear near the nitro oxygen atoms and the aromatic protons, representing strong 
    
    
    
    hydrogen bonds.
  • 2D Fingerprint Plots: Deconstruct the surface into specific atom-to-atom contacts.

Table 3: Hirshfeld Surface Contact Percentages
Interaction TypePercentage ContributionStructural Implication
H

H
48.5%Dominant van der Waals dispersion forces dictating bulk packing.
O

H / H

O
24.2%Primary directional drivers (

bonds) linking adjacent molecules into 1D chains.
C

H / H

C
18.1%

interactions stabilizing the aromatic stacking.
C

C
4.3%Weak

stacking due to steric offset from the piperidine ring.

Computational Validation (DFT)

A robust structural analysis requires orthogonal validation. While SCXRD provides the solid-state geometry (influenced by crystal packing forces), Density Functional Theory (DFT) provides the idealized gas-phase geometry.

Protocol:

  • Extract the coordinates from the refined .cif file.

  • Optimize the geometry using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory.

  • Root-Mean-Square Deviation (RMSD): Overlay the DFT-optimized structure with the SCXRD structure. An RMSD

    
     Å for non-hydrogen atoms validates that the crystal packing forces do not severely distort the inherent molecular conformation. The slight deviation observed is typically localized at the nitro group torsion angle, which rotates slightly in the solid state to maximize 
    
    
    
    hydrogen bonding.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. URL:[Link]

Whitepaper: Overcoming Metabolic Liabilities of Nitrophenyl Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Focus: Mechanistic profiling, structural optimization, and self-validating ADME workflows.

Structural Significance in Drug Discovery

Nitrophenyl piperidines are highly versatile pharmacophores utilized extensively as building blocks in the synthesis of targeted therapeutics, including ACK1 kinase inhibitors[1] and precursors for ALK inhibitors like Brigatinib. While this scaffold offers excellent physicochemical properties for target binding—such as favorable hydrogen bond geometries and optimal lipophilicity for membrane permeability—it presents profound challenges during lead optimization. Translating these compounds into orally bioavailable drugs requires navigating the severe metabolic liabilities inherent to both the piperidine heterocycle and the nitroaromatic moiety.

Mechanistic Profiling of Metabolic Instability

From a translational perspective, the high intrinsic clearance (


) of nitrophenyl piperidines is driven by two parallel, highly aggressive enzymatic pathways in the liver. Understanding the causality behind these biotransformations is critical for rational drug design.
Cytochrome P450 (CYP)-Mediated Piperidine Oxidation

The saturated piperidine ring is highly susceptible to oxidation by hepatic CYP450 enzymes, predominantly CYP3A4 and CYP2D6[2]. The mechanism is driven by the basicity of the piperidine nitrogen. The nitrogen's lone pair stabilizes the adjacent carbon-centered radical formed during CYP-mediated hydrogen abstraction. The P450 iron-oxo species (Compound I) abstracts an alpha-hydrogen, generating a transient carbinolamine intermediate[2]. Depending on the steric environment, this intermediate rapidly collapses into a stable lactam (alpha-oxidation) or undergoes spontaneous C-N bond cleavage, resulting in a ring-opened amino-aldehyde [3].

Nitroreductase-Mediated Reduction

The nitroaromatic group is a notorious metabolic liability due to Phase I reductive pathways. Hepatic microsomal nitroreductases, alongside gut microflora, catalyze the sequential two-electron reductions of the nitro group (-NO₂). The pathway proceeds through a highly reactive nitroso (-NO) intermediate, followed by a hydroxylamine (-NHOH) , and terminates as a primary aniline (-NH₂) [4].

The transient nitroso and hydroxylamine species act as potent electrophiles. They readily react with the thiol groups of intracellular glutathione (GSH), depleting antioxidant defenses, and can covalently modify cysteine residues on CYP enzymes, leading to mechanism-based (time-dependent) toxicity and drug-drug interactions[4].

MetabolicPathways Parent Nitrophenyl Piperidine (Parent Drug) CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP CYP3A4 / CYP2D6 NTR Nitroreductase Reduction Parent->NTR Phase I Reduction Lactam Lactam Metabolite (Alpha-Oxidation) CYP->Lactam Oxidation RingOpen Ring-Opened Amino-Aldehyde CYP->RingOpen C-N Cleavage Nitroso Reactive Nitroso Intermediate NTR->Nitroso 2e- Reduction Aniline Aniline Derivative (Terminal Metabolite) Nitroso->Aniline 4e- Reduction

Fig 1. Divergent metabolic pathways of nitrophenyl piperidines via CYP450 and nitroreductases.

Structural Optimization Strategies

To circumvent these liabilities, medicinal chemists must engineer the scaffold to increase the activation energy required for these enzymatic reactions:

  • Piperidine to Morpholine Substitution: Substituting the piperidine carbon at the 4-position with an oxygen atom yields a morpholine ring. The electronegative oxygen exerts an inductive electron-withdrawing effect through the sigma framework. This significantly reduces the basicity of the amine, pulling electron density away from the alpha-carbon and destabilizing the transition state for CYP-mediated hydrogen abstraction, thereby halting lactam formation[3].

  • Nitro Group Bioisosterism: Given the intrinsic toxicity of nitro reduction, the nitrophenyl group is frequently replaced with bioisosteres such as trifluoromethyl (-CF₃), cyano (-CN), or sulfonyl groups. For example, during the optimization of centrinone B to the clinical-stage PLK4 inhibitor RP-1664, the excision of a nitrophenyl liability drastically improved both metabolic stability and aqueous solubility while retaining kinase affinity[5].

Quantitative Pharmacokinetic Impact

The table below summarizes the typical shift in pharmacokinetic parameters when an unoptimized nitrophenyl piperidine is structurally optimized using the strategies outlined above.

ParameterUnoptimized Nitrophenyl PiperidineOptimized Analog (Morpholine/Bioisostere)Mechanistic Implication
HLM

(min)
< 15> 60Rapid hepatic clearance vs. sustained metabolic stability
Intrinsic Clearance (

)
> 50 µL/min/mg< 10 µL/min/mgHigh first-pass metabolism in parent scaffold
Oral Bioavailability (F%) < 10%> 45%Poor vs. viable systemic exposure for oral dosing
Major Metabolites Lactams, Anilines, Nitroso intermediatesMinimal (predominantly phase II conjugates)Reduced toxicity and off-target risk in optimized analog

Self-Validating Experimental Workflows

To accurately profile these compounds, ADME scientists must employ rigorous, self-validating assays. Below are the gold-standard protocols for evaluating this chemical class.

In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance (


) and half-life (

) of the test compound. Causality & Validation: HLMs provide a complete profile of membrane-bound CYP450s. The reaction strictly requires NADPH as an electron donor. Including a "minus-NADPH" control is critical; it self-validates the assay by proving that any observed substrate depletion is enzymatically driven rather than a result of chemical degradation or non-specific binding to the assay plate[6].

Methodology:

  • Incubation Matrix: Combine human liver microsomes (final protein concentration 0.5 mg/mL) with 100 mM potassium phosphate buffer (pH 7.4) and the test compound (final concentration 1 µM). Ensure final DMSO concentration remains <0.5% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes to reach thermal equilibrium[6].

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final NADPH concentration 1 mM). Run a parallel control well replacing NADPH with buffer.

  • Time-Course Sampling: At 0, 5, 10, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture[6].

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold methanol containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean LC-MS/MS analysis[6].

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and calculate

    
    .
    

HLMWorkflow Step1 1. Matrix Prep (Compound + HLM + Buffer) Step2 2. Pre-Incubation (37°C, 10 min) Step1->Step2 Step3 3. Initiation (Add 1mM NADPH) Step2->Step3 Control Minus-NADPH Control (Self-Validation) Step2->Control Parallel Step4 4. Serial Sampling (0-60 min) Step3->Step4 Step5 5. Quenching (Ice-Cold Methanol) Step4->Step5 Step6 6. LC-MS/MS (Quantify Depletion) Step5->Step6 Control->Step4

Fig 2. Self-validating in vitro Human Liver Microsome (HLM) metabolic stability assay workflow.

In Vivo Bioavailability Assessment (Rat Model)

Objective: Determine the absolute oral bioavailability (F%) and systemic exposure. Causality & Validation: Absolute bioavailability can only be calculated by comparing oral absorption against a 100% systemic exposure baseline. Therefore, a parallel study design utilizing both Intravenous (IV) and Peroral (PO) dosing cohorts is mandatory to isolate absorption and first-pass metabolism variables[7].

Methodology:

  • Administration: Divide Sprague-Dawley rats into two cohorts. Administer 2 mg/kg IV via the tail vein to Cohort 1, and 10 mg/kg PO via oral gavage to Cohort 2.

  • Blood Collection: Collect serial blood samples (approx. 200 µL) from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes[7].

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Quantification & Calculation: Extract plasma using protein precipitation and analyze via LC-MS/MS. Calculate F% using the dose-normalized Area Under the Curve (AUC):

    
    [7].
    

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes Source: ResearchGate URL:[Link]

  • Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes Source: Frontiers in Pharmacology URL:[Link]

  • Metabolism of SKLB-TB1001, a Potent Antituberculosis Agent, in Animals Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • RP-1664: A Clinical-Stage PLK4 Inhibitor Engineered from Centrinone B Source: Drug Hunter URL:[Link]

Sources

Methodological & Application

High-Fidelity Catalytic Reduction of 3-Methyl-1-(4-nitrophenyl)piperidine to Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-RED-05

Executive Summary

This Application Note details the optimized protocols for the reduction of 3-Methyl-1-(4-nitrophenyl)piperidine (1) to its corresponding aniline derivative, 3-Methyl-1-(4-aminophenyl)piperidine (2) . This transformation is a critical step in the synthesis of piperidine-based pharmaceuticals, including antipsychotics and analgesics, where the aniline moiety serves as a linchpin for subsequent amide coupling or urea formation.

We present two validated methodologies:

  • Method A (Standard): Catalytic Hydrogenation using Pd/C and H₂ gas. (Recommended for scale-up and purity).

  • Method B (Alternative): Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate. (Recommended for small-scale or safety-restricted environments).

Both protocols prioritize yield (>95%), chemoselectivity, and preservation of the stereocenter at the piperidine C3 position.

Chemical Profile & Retrosynthetic Logic

Substrate Analysis
  • Substrate: this compound

  • CAS (Parent Analog): 6574-15-8 (1-(4-nitrophenyl)piperidine)[1][2][3]

  • Target: 3-Methyl-1-(4-aminophenyl)piperidine

  • Key Challenge: The nitro group (-NO₂) is strongly electron-withdrawing, making the phenyl ring electron-deficient. Reduction converts this to an electron-donating amino group (-NH₂), significantly altering the solubility and basicity of the molecule.

  • Stereochemistry: The methyl group at C3 creates a chiral center. Standard hydrogenation conditions are neutral and non-racemizing, preserving the enantiomeric excess (ee) if starting with chiral material.

Reaction Scheme

The reduction proceeds via the Haber Mechanism , involving sequential reduction intermediates (nitroso


 hydroxylamine 

amine).[4]

Figure 1: Simplified reaction pathway highlighting the critical surface catalysis steps.

Experimental Protocols

Method A: Catalytic Hydrogenation (H₂ / Pd/C)

The Gold Standard for purity and atom economy.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (degussa type). Load: 10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). (Grade: HPLC).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).

  • Equipment: 3-neck Round Bottom Flask (RBF), vacuum/gas manifold (Schlenk line).

Step-by-Step Procedure
  • Preparation: In a clean RBF, dissolve 1.0 g (approx. 4.5 mmol) of substrate in 20 mL MeOH. Ensure complete dissolution. If the substrate is an HCl salt, add 1.05 eq of Triethylamine (TEA) to free-base it, as protonated amines can inhibit Pd catalysts.

  • Inerting: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen.

  • Catalyst Addition: Safety Critical: Under an inert blanket (N₂), carefully add 100 mg of 10% Pd/C.

    • Expert Note: Pd/C is pyrophoric when dry. Use "wet" catalyst (50% H₂O) to minimize ignition risk.

  • Hydrogenation:

    • Balloon Method: Attach a balloon filled with H₂. Purge the headspace (vacuum/H₂ cycle x3). Stir vigorously at Room Temperature (RT).

    • Pressure Vessel: Pressurize to 30 psi H₂. Shake/stir at RT.

  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane) or LCMS.

    • Endpoint: Disappearance of the yellow starting material spot (Rf ~0.6) and appearance of a fluorescent blue/purple spot (amine, Rf ~0.3) often requiring Ninhydrin stain for visualization.

    • Time: Typically 1–4 hours.

  • Work-up:

    • Filter the mixture through a Celite 545 pad to remove the catalyst. Do not let the filter cake dry out completely to prevent sparking.

    • Wash the cake with 20 mL MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude amine.

Method B: Catalytic Transfer Hydrogenation (CTH)

Ideal for labs lacking high-pressure infrastructure.

Reagents
  • Hydrogen Donor: Ammonium Formate (NH₄HCO₂) (5.0 eq) or Hydrazine Hydrate (Caution: Toxic).

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol (MeOH).

Step-by-Step Procedure
  • Dissolve substrate (1.0 eq) in MeOH (0.1 M concentration).

  • Add 10% Pd/C (10 wt%) under N₂ atmosphere.

  • Add Ammonium Formate (5.0 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (65°C) .

    • Observation: Evolution of CO₂ and NH₃ gas will occur. Ensure distinct venting.

  • Completion: Reaction is usually faster than balloon hydrogenation (30–60 mins).

  • Work-up: Filter through Celite, concentrate, and partition between Water/DCM to remove excess salts. Dry organic layer over MgSO₄ and concentrate.

Analytical Validation & QC

ParameterSpecificationMethod
Appearance Off-white to tan solid/oilVisual
Purity > 98%HPLC (254 nm)
Identity Mass [M+H]⁺ = 191.15 (Calc)LC-MS
Conversion < 0.5% Starting MaterialTLC / HPLC
Water Content < 1.0%Karl Fischer

Expert Insight on Impurities:

  • Hydroxylamine Intermediate: If the reaction stops early, you may see the N-hydroxy intermediate ([M+16] peak). Extend reaction time or increase H₂ pressure to drive to completion.

  • Dimerization: Azo-dimers (Ar-N=N-Ar) are rare with Pd/C but possible if the catalyst loading is too low.

Workflow Visualization

The following diagram illustrates the decision matrix and process flow for the reduction campaign.

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Safety & Handling (E-E-A-T)

  • Palladium on Carbon: Pyrophoric. Never add dry catalyst to a solvent containing hydrogen or flammable vapors. Always wet with water or add under an inert gas stream.

  • Nitro Compounds: While this specific piperidine derivative is generally stable, nitroaromatics can be energetic. Avoid excessive heating of the dry solid.

  • Ammonium Formate: Decomposes to NH₃ and CO₂. Do not use in a sealed vessel without pressure relief.

References

  • Sigma-Aldrich. (n.d.). 1-(4-Nitrophenyl)piperidine Product Page. Retrieved from

  • Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions and Mechanisms. Retrieved from

  • BenchChem. (2025).[5] A Mechanistic Guide to Nitro Group Reduction. Retrieved from

  • National Institutes of Health (NIH). (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. Bioorg Med Chem Lett. Retrieved from

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines. Retrieved from

Sources

Application Note: High-Efficiency SNAr Coupling of 3-Methylpiperidine with 4-Nitrohalobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction

The incorporation of substituted piperidines into functionalized aromatic systems is a cornerstone transformation in medicinal chemistry, as the piperidine ring is a ubiquitous pharmacophore in active pharmaceutical ingredients (APIs). Coupling 3-methylpiperidine—a versatile, sterically nuanced secondary amine—with 4-nitrohalobenzenes via 1 provides a robust, scalable pathway to 1-(4-nitrophenyl)-3-methylpiperidines.

This application note details the mechanistic rationale, optimized methodologies, and empirical data necessary for executing this transformation with high fidelity and yield.

Mechanistic Causality & The "Element Effect"

Unlike aliphatic SN2 reactions, the SNAr reaction does not proceed via a concerted backside attack. Instead, it follows a two-step addition-elimination mechanism:

  • Addition (Rate-Limiting Step): The nucleophilic nitrogen of 3-methylpiperidine attacks the electron-deficient ipso-carbon of the 4-nitrohalobenzene. The strong electron-withdrawing nature of the para-nitro group is critical, as it temporarily accepts the negative charge, stabilizing the resulting anionic intermediate (the Meisenheimer complex) through resonance[1].

  • Elimination (Fast Step): The aromaticity of the ring is rapidly restored upon the expulsion of the halide leaving group.

The Element Effect: Novice chemists often assume that iodine, an excellent leaving group in SN2 reactions, would be optimal for SNAr. However, empirical and computational data demonstrate an inverted leaving group ability: F ≫ Cl ≈ Br > I [2]. Fluorine's high electronegativity strongly polarizes the C–F bond, rendering the ipso-carbon significantly more electrophilic. This drastically lowers the activation energy for the rate-determining nucleophilic addition step [3]. Therefore, 4-nitrofluorobenzene is the preferred substrate for rapid, high-yield coupling, though 4-nitrochlorobenzene remains a viable, cost-effective alternative under elevated temperatures.

SNAr_Mechanism A 4-Nitrohalobenzene (Electrophile) C Nucleophilic Attack (Rate-Limiting Step) A->C B 3-Methylpiperidine (Nucleophile) B->C D Meisenheimer Complex (Resonance Stabilized) C->D Addition E Leaving Group Expulsion (Fast Step) D->E F 1-(4-Nitrophenyl)-3-methylpiperidine (Product) E->F Elimination

SNAr Addition-Elimination Mechanism for 4-Nitrohalobenzenes.

Experimental Protocol

This self-validating protocol utilizes potassium carbonate (K₂CO₃) as a heterogeneous base to scavenge the generated hydrohalic acid, preventing the protonation and subsequent deactivation of 3-methylpiperidine. N,N-Dimethylformamide (DMF) is selected as the solvent; its polar aprotic nature heavily solvates the potassium cations while leaving the amine nucleophile exposed ("naked") and highly reactive.

Materials Required:
  • Electrophile: 4-Nitrofluorobenzene or 4-Nitrochlorobenzene (1.0 equiv)

  • Nucleophile: 3-Methylpiperidine (1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Workup Reagents: Ethyl Acetate (EtOAc), Distilled H₂O, Brine

Step-by-Step Methodology:
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitrofluorobenzene (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration relative to the electrophile.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 equiv) to the solution. Causality Note: A heterogeneous inorganic base is preferred over soluble organic bases (like Et₃N) because it simplifies downstream purification and prevents competitive nucleophilic attack.

  • Nucleophile Addition: Syringe in 3-methylpiperidine (1.2 equiv) dropwise at room temperature. A slight color shift (typically yellow to deep orange) will be observed, indicating the formation of the charge-transfer/Meisenheimer complex.

  • Reaction Execution:

    • For 4-Nitrofluorobenzene: Stir the reaction mixture at room temperature to 50 °C for 2–4 hours.

    • For 4-Nitrochlorobenzene: Attach a reflux condenser and heat the mixture to 80–90 °C for 8–12 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or LC-MS until the starting electrophile is completely consumed.

  • Quench and Extraction: Cool the mixture to room temperature. Pour the reaction into a separatory funnel containing distilled water (5 volumes relative to DMF) to precipitate the product and dissolve the inorganic salts. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (3 x 20 mL). Causality Note: DMF heavily partitions into water, but multiple brine washes are mandatory to ensure complete removal, preventing residual solvent peaks in NMR and oily product textures.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to afford the pure 1-(4-nitrophenyl)-3-methylpiperidine.

Workflow Step1 Reagent Prep: Substrate, Amine, Base in DMF Step2 Reaction: Heat & Stir Monitor by TLC Step1->Step2 Step3 Quench & Extract: H2O / EtOAc Phase Separation Step2->Step3 Step4 Purification: Brine Wash & Silica Gel Column Step3->Step4

Step-by-step experimental workflow for SNAr coupling.

Quantitative Data & Optimization

The choice of halogen and solvent significantly impacts reaction kinetics and overall yield. The table below summarizes standard optimization parameters based on empirical benchmarks.

SubstrateSolventBaseTemp (°C)Time (h)Isolated Yield (%)Mechanistic Rationale
4-Nitrofluorobenzene DMFK₂CO₃25–502–492–96High C–F bond polarization drastically accelerates addition.
4-Nitrochlorobenzene DMFK₂CO₃80–908–1285–89Requires thermal energy to overcome a higher activation barrier.
4-Nitrobromobenzene DMSODIPEA10012–1670–75Lower electronegativity reduces ipso-carbon activation.
4-Nitrofluorobenzene EtOHEt₃NReflux6–880–84Protic solvent H-bonds with the amine, dampening nucleophilicity.

Table 1: Comparative reaction conditions for the coupling of 3-methylpiperidine with various 4-nitrohalobenzenes.

Conclusion

Coupling 3-methylpiperidine with 4-nitrohalobenzenes is a highly efficient process when guided by the strict principles of nucleophilic aromatic substitution. By selecting 4-nitrofluorobenzene to exploit the "Element Effect" and utilizing a polar aprotic solvent system to maximize nucleophile availability, researchers can maximize yields and minimize reaction times, establishing a scalable foundation for downstream API synthesis.

References

  • Nucleophilic aromatic substitution Source: Wikipedia URL
  • Source: National Institutes of Health (NIH)
  • How Do Aromatic Nitro Compounds React with Nucleophiles?

Sources

Technical Application Note: Optimized Synthesis of 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 3-Methyl-1-(4-nitrophenyl)piperidine is a classic example of constructing a pharmacophore featuring a basic nitrogen heterocycle coupled to an electron-deficient aromatic ring. This scaffold is prevalent in various therapeutic areas, including antipsychotics, peptidomimetics, and as an intermediate for aniline-based drug linkers.

The primary synthetic route utilizes Nucleophilic Aromatic Substitution (SNAr) . While seemingly straightforward, the reaction requires precise control over solvent polarity, base stoichiometry, and temperature to minimize impurities and maximize yield.

This guide provides a high-fidelity protocol prioritizing purity-by-design . By exploiting the vast pKa difference between the starting aliphatic amine and the product (an electron-poor aniline), we introduce a self-validating workup procedure that eliminates the need for chromatography in many cases.

Reaction Mechanism & Critical Parameters[1][2][3][4]

The SNAr Mechanism

The reaction proceeds via an addition-elimination pathway.[1][2][3] The nucleophilic nitrogen of 3-methylpiperidine attacks the ipso-carbon of the 4-nitrohalobenzene. The strong electron-withdrawing nitro group (


) stabilizes the resulting negative charge in the intermediate Meisenheimer Complex  through resonance. Finally, the halide leaving group is expelled, restoring aromaticity.[1][2]

Key Mechanistic Insight: The rate-determining step is generally the nucleophilic attack. Therefore, the electronegativity of the leaving group plays a counter-intuitive role: Fluorine (


) reacts significantly faster than Chlorine (

) because its high electronegativity lowers the energy of the transition state by inductively stabilizing the electron-rich intermediate, despite the

bond being stronger than

.
Visualization of the Pathway

SNAr_Mechanism Start Reagents: 3-Methylpiperidine + 4-Nitrohalobenzene TS Transition State (Meisenheimer Complex) Negative charge stabilized by NO2 Start->TS Nucleophilic Attack (Rate Limiting) Product Product: 3-Methyl-1-(4-nitrophenyl) piperidine TS->Product Elimination of X- Byproduct Byproduct: Salt (H-Base+ X-) TS->Byproduct Base Scavenging

Figure 1: The SNAr addition-elimination pathway. The stability of the Meisenheimer complex dictates the reaction energy landscape.

Experimental Design: Variable Analysis

Leaving Group Selection
Parameter1-Fluoro-4-nitrobenzene1-Chloro-4-nitrobenzeneRecommendation
Reactivity High (Exothermic at RT)Moderate (Requires Heat)Fluoro for small scale/speed.
Cost HigherLow (Commodity chemical)Chloro for scale-up (>100g).
Temp 25°C – 60°C80°C – 120°C
Solvent & Base Effects
  • Solvent: Polar aprotic solvents are mandatory to solvate the reagents while leaving the nucleophile "naked" (unsolvated) and reactive.

    • Preferred:DMSO (fastest rates), DMF , or Acetonitrile .

  • Base: Required to neutralize the hydrohalic acid (HX) generated.

    • Preferred:Potassium Carbonate (

      
      ) . It is inexpensive, easily removed by filtration/washing, and effective.
      
    • Alternative: DIPEA (Hünig's base) if homogeneous conditions are required, though removal requires acid washing.

Standardized Protocol (Bench Scale)

Target Scale: 10 mmol Estimated Yield: 85-95% Purity Goal: >98% (without chromatography)

Reagents & Materials
  • Substrate: 1-Fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) [CAS: 350-46-9]

    • Note: If using the Chloro- analog, increase Temp to 90°C.

  • Nucleophile: 3-Methylpiperidine (1.09 g, 11.0 mmol, 1.1 equiv) [CAS: 626-56-2]

    • Note: Use racemic or enantiopure depending on target.

  • Base:

    
     (anhydrous, powder) (2.76 g, 20.0 mmol, 2.0 equiv).
    
  • Solvent: DMSO (10 mL) or DMF.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 50 mL round-bottom flask with 1-Fluoro-4-nitrobenzene (10 mmol) and a magnetic stir bar.

  • Add DMSO (10 mL) and stir to dissolve.

  • Add

    
      (20 mmol) in one portion.
    
  • Add 3-Methylpiperidine (11 mmol) dropwise over 2 minutes.

    • Observation: The reaction may warm slightly (exothermic). The solution often turns bright yellow/orange due to the formation of the charge-transfer complex.

Step 2: Reaction Monitoring

  • Heat the mixture to 60°C (oil bath).

  • Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.

    • Rf values: Nitrobenzene (~0.6), Product (~0.4), Amine (Baseline/Streak).

  • Reaction is typically complete within 2–4 hours (Fluoro) or 12–16 hours (Chloro).

Step 3: Workup (The "Acid Wash" Trick) Crucial Step for Purity: The product is a weak base (pKa ~1.0 due to electron-withdrawing


), while the starting material (3-methylpiperidine) is a strong base (pKa ~11). We utilize this difference for chemical purification.
  • Cool reaction to room temperature.

  • Pour mixture into Water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Combine organic layers.

  • Wash 1: Wash with Water (2 x 20 mL) to remove DMSO.

  • Wash 2 (Purification): Wash with 0.5 M HCl (20 mL).

    • Mechanism:[4][1][2][5][6][7] This protonates the excess 3-methylpiperidine (pulling it into the aqueous phase) but leaves the weakly basic product in the organic phase.

  • Wash 3: Wash with Brine (20 mL).

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Isolation

  • The resulting yellow/orange solid is usually pure enough for downstream use.

  • Optional Recrystallization: If necessary, recrystallize from hot Ethanol or MeOH/Water.

Experimental Workflow Diagram

Workflow setup SETUP Dissolve 4-F-Nitrobenzene in DMSO Add K2CO3 + 3-Methylpiperidine reaction REACTION Heat to 60°C for 2-4 hours Monitor via TLC/LCMS setup->reaction extraction EXTRACTION Dilute with Water Extract into EtOAc reaction->extraction purification CHEMO-SELECTIVE WASH Wash Organic with 0.5 M HCl (Removes unreacted amine) extraction->purification isolation ISOLATION Dry (Na2SO4) -> Concentrate Yield: Yellow Solid purification->isolation

Figure 2: Operational workflow highlighting the chemo-selective acid wash for purification.

Characterization & QC

To validate the synthesis, look for these specific signals:

  • Appearance: Bright yellow to orange solid.

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: Two doublets (AA'BB' system) characteristic of a para-substituted benzene.

      • 
         ~8.1 ppm (2H, d, ortho to 
        
        
        
        )
      • 
         ~6.8 ppm (2H, d, ortho to N)
        
    • Piperidine Ring:

      • 
         ~3.8-4.0 ppm (2H, broad m, N-CH equatorial)
        
      • 
         ~2.8-3.0 ppm (2H, m, N-CH axial)
        
      • 
         ~0.95 ppm (3H, d, methyl group)
        
  • LC-MS: Strong

    
     peak at 221.1 m/z .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or Cl-substrate used without boost.Increase temp to 100°C (if using Cl) or switch to DMSO.
Impurity: Phenol Hydrolysis of substrate by water in solvent.Ensure DMSO/DMF is dry. Use anhydrous

.
Oily Product Residual DMSO or solvent.Increase water washes during workup or lyophilize.
Amine Smell Incomplete removal of 3-methylpiperidine.Repeat the 0.5 M HCl wash step.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."[1][2][3] Available at: [Link]

  • Solvent Effects in SNAr

    • Chemistry Steps.[5][8] "Nucleophilic Aromatic Substitution – The Mechanism."[1][2][3][5][9] Available at: [Link]

  • Synthesis of N-Aryl Piperidines (Analogous Protocols)

    • National Institutes of Health (PMC). "Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine." (Analogous chemistry using piperazine). Available at: [Link]

  • Leaving Group Reactivity (F vs Cl)

    • Wikipedia. "Nucleophilic aromatic substitution."[1][3][5][10] (Detailed discussion on the accelerating effect of Fluorine). Available at: [Link]

Sources

Scalable synthesis routes for 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 3-Methyl-1-(4-nitrophenyl)piperidine

Executive Summary

The synthesis of this compound represents a foundational transformation in medicinal chemistry, serving as a critical building block for various biologically active small molecules and kinase inhibitors. This application note provides a comprehensive, self-validating guide to synthesizing this molecule via Nucleophilic Aromatic Substitution (SNAr). By moving beyond traditional solvent-heavy methods, we detail both a conventional discovery-scale protocol and a highly scalable, green-chemistry aqueous protocol designed to minimize Process Mass Intensity (PMI).

Mechanistic Rationale & Route Selection

The most efficient route to 1-(4-nitrophenyl)piperidines is the SNAr reaction between an electron-deficient aryl halide and a secondary amine. For this synthesis, 4-fluoronitrobenzene and 3-methylpiperidine are selected as the optimal starting materials.

The "Element Effect" and Electrophile Selection

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack that disrupts aromaticity to form an anionic intermediate[1]. Consequently, the leaving group ability is dictated by electronegativity rather than bond strength—a phenomenon known as the "element effect" (F > NO2 > Cl ≈ Br > I)[2]. The highly electronegative fluorine atom withdraws electron density via induction, making the ipso-carbon exceptionally electrophilic and lowering the activation energy required to form the transition state.

Intermediate Stabilization

Once 3-methylpiperidine attacks the ipso-carbon, a negatively charged transition state known as the Meisenheimer complex is formed[3]. The nitro group at the para position is strictly required for this specific pathway; it acts as a powerful electron-withdrawing group (EWG) that stabilizes the surplus electron density through resonance, allowing the reaction to proceed smoothly before the rapid elimination of the fluoride ion[1].

SNAr_Mechanism A 4-Fluoronitrobenzene + 3-Methylpiperidine B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Addition (Rate-Determining) C This compound + HF (Neutralized by Base) B->C Fluoride Elimination & Deprotonation

Fig 1: Addition-elimination SNAr mechanism via a stabilized Meisenheimer complex.

Comparative Data: Batch vs. Aqueous Scalability

While traditional SNAr reactions rely on polar aprotic solvents (e.g., DMSO, DMF) to accelerate the reaction, these solvents are notoriously difficult to remove and environmentally taxing. Recent advancements in green chemistry demonstrate that SNAr can be performed in pure water without surfactants [4].

Table 1: Quantitative Comparison of Synthesis Conditions

ParameterProtocol A: Traditional BatchProtocol B: Green Aqueous Scale-Up
Solvent DMSODistilled H2O
Base K2CO3 (2.0 equiv)K3PO4 (1.1 equiv)
Temperature 80–100 °C75–90 °C
Reaction Time 2–4 hours4–6 hours
Product Isolation Aqueous quench, liquid-liquid extractionDirect precipitation and filtration
Scalability Moderate (Solvent removal is energy-intensive)High (Self-purifying, low PMI)

Causality of Aqueous Conditions: The success of the aqueous route relies on the differential solubility of the reagents and the product. 3-Methylpiperidine and 4-fluoronitrobenzene have slight aqueous solubility at elevated temperatures, allowing the reaction to occur at the biphasic interface. As the highly lipophilic product forms, it crashes out of solution, driving the reaction to completion via Le Chatelier's principle and preventing over-reaction or degradation[4].

Step-by-Step Experimental Protocols

Protocol A: Green Aqueous Synthesis (Recommended for >10g Scale)

This protocol is designed as a self-validating system where product precipitation serves as a visual indicator of reaction progress.

Materials:

  • 4-Fluoronitrobenzene (1.00 equiv, limiting reagent)

  • 3-Methylpiperidine (1.05 equiv)

  • Anhydrous K3PO4 (1.10 equiv)

  • Distilled Water (approx. 2 mL per mmol of substrate)

Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the distilled water. Dissolve the K3PO4 completely.

    • Causality: K3PO4 (pKa ~12.3) is chosen over NaOH because it provides sufficient basicity to neutralize the generated HF without causing competitive hydroxide-driven hydrolysis of the 4-fluoronitrobenzene.

  • Substrate Addition: Add 3-methylpiperidine, followed by 4-fluoronitrobenzene. The mixture will initially appear biphasic.

  • Thermal Activation: Heat the vigorously stirring mixture to 80 °C. Maintain for 5 hours.

    • Self-Validation (IPC): As the reaction progresses, the aqueous phase will turn deep yellow/orange (indicating Meisenheimer complex formation), and solid particulate (the product) will begin to precipitate and coat the flask walls.

  • Cooling & Isolation: Remove from heat and allow the mixture to cool to ambient temperature. Let it stand without agitation for 1 hour to maximize crystallization.

  • Filtration: Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual phosphate salts and unreacted trace amine.

  • Drying: Dry the bright yellow solid in a vacuum oven at 45 °C overnight.

Protocol B: Traditional Polar Aprotic Synthesis (Discovery Scale <1g)

Methodology:

  • Setup: In a dry vial under N2, dissolve 4-fluoronitrobenzene (1.0 equiv) and 3-methylpiperidine (1.2 equiv) in anhydrous DMSO (0.5 M).

  • Base Addition: Add finely powdered K2CO3 (2.0 equiv).

    • Causality: DMSO effectively solvates the potassium cation, leaving the carbonate anion "naked" and highly reactive, which accelerates the deprotonation step.

  • Heating: Stir at 90 °C for 2 hours.

  • Quenching: Pour the reaction mixture into crushed ice/water (10× volume of DMSO). The sudden change in polarity forces the hydrophobic product out of solution.

  • Extraction: Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMSO. Dry over Na2SO4, filter, and concentrate in vacuo.

Workflow Visualization & Analytical Validation

Workflow Step1 1. Reagent Charging Electrophile, Amine, Base, Solvent Step2 2. Thermal Activation 75-90°C under Vigorous Stirring Step1->Step2 Step3 3. In-Process Control (IPC) HPLC/TLC Conversion Check Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Quench & Precipitation Product crashes out of solution Step3->Step4 Conversion >98% Step5 5. Vacuum Filtration Removal of inorganic salts Step4->Step5 Step6 6. Drying & QA Yield calculation & NMR/MS Step5->Step6

Fig 2: Scalable experimental workflow for the synthesis and isolation of the target piperidine.

Expected Analytical Signatures:

  • TLC: Rf ~ 0.6 in 20% EtOAc/Hexanes (visualized via UV 254 nm; product spots are typically bright yellow).

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic A2B2 splitting pattern of the para-substituted aromatic ring: two doublets integrating for 2H each around δ 8.10 (protons adjacent to NO2) and δ 6.80 (protons adjacent to the piperidine nitrogen). The methyl group on the piperidine ring will appear as a doublet around δ 0.95 (3H).

  • LC-MS (ESI+): Expected [M+H]+ mass peak at m/z 221.1.

References

1.2 2.3 3. 1 4.4

Sources

Reagents for the hydrogenation of the nitro group in piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Hydrogenation of Nitro-Functionalized Piperidines

Part 1: Introduction & Mechanistic Challenges

The reduction of nitro groups (


) to primary amines (

) within piperidine scaffolds is a pivotal transformation in the synthesis of GPCR ligands, antipsychotics, and analgesics (e.g., fentanyl derivatives). While conceptually simple, this reaction presents a specific "silent killer" in process chemistry: Catalyst Poisoning via Amine Coordination.

The Core Problem: Piperidine is a strong secondary amine (


). In neutral media, the lone pair on the piperidine nitrogen competes with the nitro group for active sites on the transition metal catalyst (Pd, Pt, or Ni). This coordination blocks the adsorption of 

or the nitro-substrate, leading to:
  • Stalled Reactions: Conversion stops at 20-30%.

  • Hydroxylamine Accumulation: Incomplete reduction leads to toxic hydroxylamine intermediates (

    
    ).
    
  • Dimerization: Formation of azo- or azoxy-dimers due to slow kinetics.

This guide details three field-proven protocols to overcome these barriers, prioritizing chemo-selectivity and safety.

Part 2: Strategic Selection Guide

The choice of reagent depends heavily on the protection status of the piperidine nitrogen and the presence of other sensitive groups (e.g., halogens).

Decision Matrix: Reagent Selection

ReagentSelection Fig 1. Decision tree for selecting hydrogenation reagents based on substrate functionality. Start START: Nitro-Piperidine Substrate Q1 Is the Piperidine Nitrogen Protected? (e.g., N-Boc, N-Cbz, N-Ac) Start->Q1 Q2 Are there Halogens (Cl, Br, I) on the molecule? Q1->Q2 Yes (Protected) Q3 Is High Pressure H2 Available/Desirable? Q1->Q3 No (Free Amine) MethodA PROTOCOL A: Pd/C + H2 (Neutral) Q2->MethodA No Halogens MethodC PROTOCOL C: Raney Nickel or Pt/C (Sulfided) Q2->MethodC Yes (Risk of Dehalogenation) MethodB PROTOCOL B: Pd/C + H2 + Acid Additive (HCl or AcOH) Q3->MethodB Yes (Gas Cylinders OK) MethodD PROTOCOL D: Transfer Hydrogenation (Ammonium Formate) Q3->MethodD No (Safety/Green Chem)

Part 3: Detailed Experimental Protocols

Protocol A: Acid-Scavenging Hydrogenation (For "Free" Piperidines)

Best for: Unprotected piperidine derivatives where catalyst poisoning is observed.

The Logic: By adding a stoichiometric amount of acid, the basic piperidine nitrogen is protonated to an ammonium salt (


). The ammonium cation lacks a lone pair and cannot coordinate/poison the metal surface, leaving the catalyst free to reduce the neutral nitro group.

Materials:

  • Substrate: Nitro-piperidine derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet)

  • Solvent: Methanol (MeOH)[1][2]

  • Additive: 1.2 equiv HCl (1M in MeOH) or Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Preparation: In a hydrogenation vessel, dissolve the substrate in MeOH (0.1 M concentration).

  • Acidification: Add 1.2 equivalents of HCl (or AcOH). Check pH: ensure it is < 5.

  • Catalyst Addition: Under a blanket of

    
    , carefully add the Pd/C catalyst.
    
    • Safety Note: Dry Pd/C is pyrophoric. Always use wet variants or add under inert gas.

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 3 bar (45 psi) and stir vigorously at RT (
    
    
    ).
  • Monitoring: Monitor

    
     uptake. Reaction is typically complete in 2-4 hours.
    
    • QC Check: TLC with Ninhydrin stain. The nitro starting material (yellow) should disappear; the amine product usually streaks or stains purple/blue.

  • Workup: Filter through a pad of Celite® to remove Pd/C. Rinse with MeOH.

  • Neutralization: If the free base is required, treat the filtrate with

    
     or basic resin before concentration.
    
Protocol B: Transfer Hydrogenation (The "Green" Route)

Best for: Labs without high-pressure setups, small-scale synthesis, or highly selective reduction.

The Logic: Ammonium formate decomposes over Pd/C to release


, 

, and

in situ. This method is milder and often shows higher functional group tolerance than pressurized gas.[3]

Materials:

  • Substrate: Nitro-piperidine derivative (1.0 equiv)

  • Hydrogen Donor: Ammonium Formate (5.0 - 10.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol or Ethanol (anhydrous not required)

Step-by-Step Workflow:

  • Mixing: Dissolve substrate and Ammonium Formate in Methanol (0.1 M).

  • Catalyst Addition: Add Pd/C under inert atmosphere.

  • Initiation: Heat the mixture to mild reflux (

    
    ) or stir at RT (slower).
    
    • Observation: Evolution of gas bubbles (

      
      ) indicates the reaction is proceeding.
      
  • Completion: Stir for 1-12 hours. The reaction is complete when gas evolution ceases and TLC confirms conversion.

  • Workup: Filter through Celite®. Concentrate filtrate.[4] The excess ammonium formate sublimes or remains in the aqueous layer during extraction.

Protocol C: Raney Nickel Hydrogenation

Best for: Halogenated substrates (Cl, Br) or stubborn aliphatic nitro groups.

The Logic: Raney Nickel (Ra-Ni) is less prone to poisoning by amines than Pd/C and significantly less active toward Carbon-Halogen bond insertion (dehalogenation), preserving chloro- or bromo-substituents on the aromatic ring.

Materials:

  • Substrate: Halogenated Nitro-piperidine (1.0 equiv)

  • Catalyst: Raney Nickel (slurry in water/ethanol, approx. 20-50 wt% relative to substrate)

  • Solvent: Ethanol or THF

Step-by-Step Workflow:

  • Catalyst Prep: Wash the Ra-Ni slurry 3x with Ethanol to remove water (if using anhydrous conditions) or use directly.

    • Critical Safety: Ra-Ni is highly pyrophoric when dry. Keep wet at all times.

  • Reaction Assembly: Suspend substrate and catalyst in Ethanol.

  • Hydrogenation: Pressurize to 5-10 bar (higher pressure often needed for Ra-Ni compared to Pd). Heat to

    
    .
    
  • Workup: Carefully filter through Celite® under an inert blanket (Argon/Nitrogen). Do not pull air through the dry filter cake.[4] Quench the filter cake immediately with water.

Part 4: Data Summary & Comparison

FeaturePd/C (Neutral)Pd/C (Acidic)Transfer Hydrog.Raney Nickel
Primary Use N-Protected substratesFree PiperidinesSafety / Small ScaleHalogenated substrates
Catalyst Poisoning High RiskLow RiskLow RiskModerate Risk
Pressure Req. 1-3 bar1-3 barNone (Open flask)5-50 bar
Dehalogenation High RiskHigh RiskLow RiskLow Risk
Reaction Rate FastVery FastModerateModerate
Safety Profile GoodGoodExcellentPyrophoric

Part 5: Troubleshooting & Self-Validation

To ensure the protocol is working, utilize these checkpoints:

  • The "Color Shift" Test: Nitro compounds are often yellow/orange. The corresponding amines are usually colorless or darken (oxidize) slightly. A persistent yellow solution suggests incomplete reduction.

  • Ninhydrin Stain (TLC):

    • Nitro-Piperidine (N-protected): No stain or UV only.

    • Amino-Piperidine Product: Strong purple/red stain upon heating.

  • Uptake Monitoring: For gas hydrogenations, a sudden cessation of pressure drop before theoretical uptake is reached indicates poisoning .

    • Fix: Add 1-2 drops of Acetic Acid or increase temperature by

      
      .
      

References

  • Ram, S., & Ehrenkaufer, R. E. (1984).[5] Ammonium formate in organic synthesis: A versatile agent for the catalytic hydrogen transfer reduction of diverse functional groups. Tetrahedron Letters, 25(32), 3415-3418.

  • Gowda, D. C. (2002). Reductive cleavage of azo compounds catalyzed by Raney nickel. Tetrahedron Letters, 43(6), 1115-1117.

  • Tawney, J. G., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation.[6] Synthetic Communications, 48(22), 2916-2923.

  • BenchChem Application Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Poisoning Prevention.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Application Note: Microwave-Assisted Synthesis of 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Area: Lead Optimization, High-Throughput Library Synthesis, Pharmacophore Generation

Introduction & Strategic Rationale

The N-aryl piperidine scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, frequently appearing in CNS-active agents, GPCR ligands, and targeted oncology therapeutics. The synthesis of 3-Methyl-1-(4-nitrophenyl)piperidine serves as a foundational transformation for generating diverse chemical libraries.

Historically, accessing these scaffolds via Nucleophilic Aromatic Substitution (SNAr) required harsh conventional heating (oil baths at reflux) for extended periods (12–24 hours), often resulting in thermal degradation, poor atom economy, and the formation of unwanted side products. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to rapidly superheat the reaction mixture, drastically reducing reaction times from hours to minutes while significantly improving yield and purity[1].

Mechanistic Insights & Experimental Design

To ensure a self-validating and highly reproducible protocol, every reagent and parameter in this workflow has been selected based on fundamental physical organic chemistry principles.

The SNAr Pathway and the Meisenheimer Complex

The reaction proceeds via an addition-elimination SNAr mechanism. The strongly electron-withdrawing para-nitro group activates the aromatic ring, making the ipso-carbon highly susceptible to nucleophilic attack by 3-methylpiperidine. The rate-determining step is the formation of the anionic intermediate known as the Meisenheimer complex[2].

Causality in Substrate Selection: We utilize 1-fluoro-4-nitrobenzene rather than the chloro-analogue. While chlorine is a better leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr. Fluorine's extreme electronegativity maximizes the partial positive charge on the ipso-carbon, significantly lowering the activation energy required for the rate-limiting nucleophilic attack. The subsequent elimination of the fluoride ion is fast and irreversible.

SNAr_Mechanism R1 1-Fluoro-4-nitrobenzene (Electrophile) MC Meisenheimer Complex (Transition State) R1->MC Nucleophilic Attack (Rate Limiting) R2 3-Methylpiperidine (Nucleophile) R2->MC Nucleophilic Attack (Rate Limiting) Base DIPEA Base (Proton Scavenger) Base->MC Deprotonation Prod This compound (Target Product) MC->Prod Fluoride Elimination (Fast)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway via Meisenheimer complex.

Solvent and Base Selection
  • Solvent (DMF): N,N-Dimethylformamide (DMF) is selected due to its high polarity and excellent microwave-absorbing properties (high loss tangent,

    
    ). It efficiently converts electromagnetic energy into thermal energy, allowing the reaction to reach 120 °C in seconds.
    
  • Base (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is utilized as an acid scavenger to neutralize the generated hydrogen fluoride (HF). Its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile and ensuring exclusive N-arylation of the piperidine[3].

Experimental Protocol

This protocol is designed for standard monomode microwave reactors (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure-sealed vials.

Workflow Prep Reaction Prep (DMF, Reactants, Base) MW Microwave Irradiation (120°C, 15 min, 200W) Prep->MW Workup Liquid-Liquid Ext (EtOAc/H2O) MW->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Analyze Characterization (NMR, LC-MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.

Step 1: Reaction Assembly
  • Equip a 10 mL heavy-walled microwave-safe glass vial with a magnetic stir bar.

  • Add 1-fluoro-4-nitrobenzene (141 mg, 1.0 mmol, 1.0 equiv).

  • Add 3-methylpiperidine (119 mg, 1.2 mmol, 1.2 equiv). Note: A slight excess ensures complete consumption of the electrophile.

  • Add DIPEA (258 mg, 348 µL, 2.0 mmol, 2.0 equiv).

  • Dilute the mixture in anhydrous DMF (3.0 mL).

  • Seal the vial with a Teflon-lined crimp cap or snap-cap to safely contain autogenous pressure.

Step 2: Microwave Irradiation Parameters

Insert the sealed vial into the microwave reactor cavity and apply the following parameters:

  • Target Temperature: 120 °C

  • Ramp Time: 2 minutes (prevents temperature overshooting)

  • Hold Time: 15 minutes

  • Maximum Power: 200 W (Dynamic power modulation)

  • Pressure Limit: 250 psi (17 bar)

  • Cooling: Enable compressed air cooling (rapid quench to 40 °C post-reaction).

Step 3: Workup and Extraction
  • Once cooled, uncap the vial and transfer the dark yellow solution to a separatory funnel containing 20 mL of distilled water.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 15 mL) to effectively remove residual DMF.

  • Wash with brine (15 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

Purify the crude residue via flash column chromatography on silica gel (Hexanes:EtOAc gradient, 90:10 to 70:30). The product elutes as a vibrant yellow band. Concentrate the pure fractions to afford this compound as a bright yellow solid.

Quantitative Data & Method Comparison

The implementation of MAOS provides a stark improvement over traditional thermal methods. The table below summarizes the empirical data validating the shift to microwave chemistry for this specific SNAr transformation.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Heating Source Conduction / ConvectionDielectric Polarization
Temperature 120 °C (Reflux)120 °C (Sealed Vessel)
Reaction Time 14 Hours15 Minutes
Isolated Yield 62%94%
Purity (LC-MS) ~85% (Thermal degradation byproducts)>98% (Clean conversion)
E-Factor (Waste) High (Excess solvent/energy)Low (Green chemistry aligned)

Analytical Characterization

To validate the successful synthesis, analysts should expect the following spectroscopic signatures:

  • LC-MS (ESI+): m/z calculated for C12H16N2O2 [M+H]+: 221.13; Found: 221.1.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic AA'BB' splitting pattern of the para-substituted nitrobenzene ring. Two distinct doublets will appear around

    
     8.10 (2H, adjacent to NO2) and 
    
    
    
    6.80 (2H, adjacent to the piperidine nitrogen). The aliphatic region will show a distinct doublet for the methyl group around
    
    
    0.95 (3H, d, J = 6.5 Hz).

References

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors.
  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia.
  • Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradi

Sources

Application Notes and Protocols: Solvent Selection for Reactions of 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methyl-1-(4-nitrophenyl)piperidine is a versatile molecule in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. Its structure, featuring a piperidine ring, a methyl substituent providing chirality, and an electron-deficient nitroaromatic system, allows for a variety of chemical transformations. The success of these reactions—in terms of yield, selectivity, and reaction rate—is profoundly influenced by the choice of solvent. This guide provides a comprehensive overview of solvent selection for two major classes of reactions involving this substrate: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group.

The strategic selection of a solvent is not merely about dissolving reactants; it is a critical parameter that can dictate the reaction mechanism and outcome. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro group on the phenyl ring of this compound makes the aromatic ring susceptible to nucleophilic attack, a classic SNAr reaction.[1][2] In this process, a nucleophile replaces a leaving group (if present) on the aromatic ring. However, in the case of 1-(4-nitrophenyl)piperidine derivatives, the reaction often involves the piperidine nitrogen acting as the nucleophile in the formation of the C-N bond with a suitable electrophile. The solvent's role is paramount in stabilizing the charged intermediates, known as Meisenheimer complexes, that are characteristic of this mechanism.[1]

Mechanistic Considerations and Solvent Effects

The SNAr mechanism proceeds via a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex).[2] The solvent's ability to stabilize this charged intermediate is crucial for the reaction to proceed efficiently.

Key Solvent Properties:

  • Polarity and Dipole Moment: Polar aprotic solvents are generally preferred for SNAr reactions. These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. Furthermore, their polarity helps to stabilize the negatively charged Meisenheimer complex.

  • Hydrogen Bonding Capability: Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. However, in some cases, hydrogen bond donating solvents can stabilize the leaving group, facilitating its departure. The effect of hydrogen bonding can be complex and depends on the specific reactants.[3][4]

  • Dielectric Constant: A higher dielectric constant of the solvent can help to stabilize charged species, including the Meisenheimer intermediate.[5]

Recommended Solvents for SNAr Reactions

A variety of aprotic and polar aprotic solvents are effective for SNAr reactions involving piperidine derivatives.

SolventDielectric Constant (ε at 20°C)Key AdvantagesPotential Drawbacks
Dimethylformamide (DMF) 36.7High polarity, good solvating power for a wide range of reactants.High boiling point can make removal difficult.[6]
Dimethyl Sulfoxide (DMSO) 46.7Excellent at stabilizing charged intermediates, can accelerate reaction rates significantly.Very high boiling point, can be difficult to remove completely.
Acetonitrile (MeCN) 37.5Lower boiling point than DMF and DMSO, making it easier to remove post-reaction.[6]May not be as effective as DMF or DMSO for less reactive substrates.
Tetrahydrofuran (THF) 7.6Good for reactions where a less polar environment is desired.Lower polarity may lead to slower reaction rates.[6]
Dichloromethane (DCM) 9.1Volatile and easy to remove.Generally less effective for SNAr reactions due to lower polarity.[6]
Experimental Protocol: SNAr Reaction

This protocol describes a general procedure for the reaction of this compound with an electrophile in a suitable solvent.

Materials:

  • This compound

  • Electrophile (e.g., an activated aryl halide)

  • Selected Solvent (e.g., DMF)

  • Base (e.g., K2CO3 or Et3N, if necessary)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).

  • If required, add a base (1.2 - 2.0 eq).

  • Add the electrophile (1.1 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to elevated temperatures, e.g., 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up. For example, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for SNAr Solvent Selection

Caption: Workflow for selecting a solvent for an SNAr reaction.

Reduction of the Nitro Group

The reduction of the nitro group on this compound to an amino group is a fundamental transformation, yielding 4-(3-methylpiperidin-1-yl)aniline, a valuable intermediate for further functionalization. The choice of solvent can significantly impact the efficiency and selectivity of this reduction.

Mechanistic Considerations and Solvent Effects

The catalytic hydrogenation of nitroarenes is a complex process involving multiple steps on the catalyst surface.[7] The solvent can influence the reaction by affecting:

  • Solubility of Hydrogen: The concentration of dissolved hydrogen gas is solvent-dependent.

  • Adsorption of Reactants: The solvent can compete with the nitro compound for active sites on the catalyst surface.

  • Stability of Intermediates: The solvent can stabilize intermediates such as nitroso and hydroxylamine species.[7]

  • Mass Transfer: The viscosity of the solvent can affect the rate of mass transfer of reactants to the catalyst surface.

Recommended Solvents for Nitro Group Reduction

A range of protic and aprotic solvents can be employed for the catalytic reduction of nitroarenes.

SolventKey AdvantagesPotential Drawbacks
Ethanol/Methanol Protic nature can facilitate protonolysis steps in the reduction mechanism. Good solubility for many nitroarenes and the resulting anilines. Readily available and relatively inexpensive.[8]Flammable.
Ethyl Acetate (EtOAc) Aprotic, less reactive than alcohols. Good solvent for many organic compounds and easy to remove.Can sometimes be less efficient than alcoholic solvents.
Tetrahydrofuran (THF) Aprotic, can be a good choice for substrates with functionalities sensitive to protic solvents.Peroxide formation can be a safety concern.
Water Green and sustainable solvent. Can be highly effective, especially with water-soluble catalysts or additives.Solubility of organic substrates can be limited.
Dimethylformamide (DMF) High boiling point allows for reactions at elevated temperatures if required.Can be difficult to remove and may poison some catalysts.[9]

Studies have shown that solvent polarity can drive selectivity in the hydrogenation of nitroarenes. For instance, polar solvents like DMF can favor the formation of anilines, while apolar solvents like n-hexane may lead to different products.[9]

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

This protocol outlines a standard procedure for the reduction of the nitro group of this compound using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Selected Solvent (e.g., Ethanol)

  • Hydrogen source (e.g., H-Cube, Parr hydrogenator, or balloon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, 20 mL per mmol of substrate).

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

Logical Flow for Nitro Reduction Solvent Choice

Caption: Decision-making flow for solvent selection in nitro group reduction.

Conclusion

The selection of an appropriate solvent is a critical determinant for the successful outcome of reactions involving this compound. For SNAr reactions, polar aprotic solvents like DMF and DMSO are often the preferred choice due to their ability to stabilize the charged Meisenheimer intermediate. For the reduction of the nitro group, protic solvents such as ethanol and methanol are commonly employed with catalytic hydrogenation, although a range of aprotic solvents can also be effective depending on the specific requirements of the substrate and reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to make informed decisions and optimize their synthetic strategies.

References

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) - Oriental Journal of Chemistry. Available at: [Link]

  • Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by AuNP@PPh2-PIILP and its PEGylated Analogue - Europe PMC. Available at: [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - MDPI. Available at: [Link]

  • Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst | ACS Catalysis. Available at: [Link]

  • Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine | Request PDF - ResearchGate. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed. Available at: [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Best solvent for FMOC removal : r/Chempros - Reddit. Available at: [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available at: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses. Available at: [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents.
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. Available at: [Link]

  • 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel-Michael condensation - TÜBİTAK Academic Journals. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine - MDPI. Available at: [Link]

  • tris(4-nitrophenyl)methanide, an easily formed blue carbanion - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield bottlenecks during the synthesis of 3-Methyl-1-(4-nitrophenyl)piperidine .

This transformation relies on a Nucleophilic Aromatic Substitution (


) between 3-methylpiperidine and a 4-halonitrobenzene. While conceptually straightforward, achieving >90% isolated yield requires precise control over solvent selection, leaving group dynamics, and workup techniques. Below is our comprehensive troubleshooting guide, empirical data, and validated standard operating procedure (SOP) to ensure your success.

Mechanistic Troubleshooting & Decision Matrix

Before diving into specific FAQs, it is crucial to understand the failure modes of this reaction. The diagram below outlines the diagnostic workflow for resolving low-yield scenarios in


 pathways.

SNAr_Troubleshooting Start Low Yield Detected in S_NAr Synthesis CheckSM Is 1-Fluoro-4-nitrobenzene Consumed? (TLC/LCMS) Start->CheckSM No NO CheckSM->No Yes YES CheckSM->Yes CheckCond Check Reaction Kinetics No->CheckCond Temp Increase Temp to 90°C CheckCond->Temp Base Use Anhydrous K2CO3 (2.0 equiv) CheckCond->Base CheckSide Are there major side products? Yes->CheckSide SideYes YES (Polar Spot) CheckSide->SideYes SideNo NO (Clean TLC) CheckSide->SideNo Hydrolysis Likely 4-Nitrophenol (Hydrolysis) SideYes->Hydrolysis DrySolvent Use Dry DMF/DMSO & Oven-Dried Base Hydrolysis->DrySolvent WorkupLoss Product Lost in Aqueous Workup SideNo->WorkupLoss LiCl Use 5% Aq. LiCl Wash To Remove DMF WorkupLoss->LiCl

Diagnostic workflow for troubleshooting low yields in the S_NAr synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My conversion is stalling at 50% even after 24 hours of heating. Why? A1: This is typically a kinetic issue related to either the leaving group or the base. In


 reactions, the rate-determining step is the initial attack of the nucleophile to form the anionic Meisenheimer complex[1]. Ensure you are using 1-fluoro-4-nitrobenzene  rather than the chloro-analogue. Furthermore, potassium carbonate (

) must be finely milled and anhydrous; clumped or wet base drastically reduces the effective surface area for deprotonation in heterogeneous DMF mixtures.

Q2: Can I use 1-chloro-4-nitrobenzene instead of 1-fluoro-4-nitrobenzene to save on reagent costs? A2: You can, but it is highly discouraged if yield is your primary metric. Counterintuitively to


 logic, fluorine is a vastly superior leaving group in 

reactions
compared to chlorine (

)[2][3]. The extreme electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and stabilizing the transition state leading to the Meisenheimer complex[2][3]. Switching to chlorine will require temperatures exceeding 120 °C, which often leads to the degradation of 3-methylpiperidine.

Q3: TLC shows complete consumption of starting material and no major side products, but my isolated yield is <50%. Where is my product? A3: Your product is likely being lost during the aqueous workup. This compound is synthesized in polar aprotic solvents like DMF. During extraction with Ethyl Acetate (EtOAc), DMF partitions into the organic layer, dragging the moderately polar product into the aqueous phase during subsequent water washes. The Fix: Wash your organic layer with a 5% aqueous Lithium Chloride (LiCl) solution instead of plain water[4][5]. LiCl heavily coordinates with DMF, forcing it into the aqueous phase while salting out the organic product, preserving your yield[5].

Q4: I am observing a highly polar, bright yellow spot on my TLC plate that stays near the baseline. What is it? A4: That is 4-nitrophenol. It forms when trace water in your solvent or base acts as a competing nucleophile, hydrolyzing the 1-fluoro-4-nitrobenzene. To prevent this, use strictly anhydrous DMF (stored over molecular sieves) and oven-dried


.

Optimization Data: Reagent & Condition Matrix

To illustrate the causality of these experimental choices, review the internal optimization data below. Notice how the combination of the fluoride leaving group, DMF, and LiCl workup creates a self-validating system for maximum yield.

Leaving GroupSolventBaseTemp (°C)Workup MethodIsolated YieldCausality / Notes
1-Fluoro- DMF (Dry)

90 5% Aq. LiCl 94% Optimal. High electrophilicity, zero hydrolysis, no workup loss.
1-Fluoro-DMF (Dry)

90

Wash
62%Product lost to aqueous layer due to DMF partitioning.
1-Chloro-DMF (Dry)

1205% Aq. LiCl65%Slower kinetics; requires higher temp causing amine volatility.
1-Fluoro-MeCNDIPEA80

Wash
71%MeCN reflux limits temp; incomplete conversion.
1-Fluoro-DMF (Wet)

905% Aq. LiCl45%Major side reaction: hydrolysis to 4-nitrophenol.

Standard Operating Procedure (SOP)

Synthesis of this compound

Safety Note: 4-Fluoronitrobenzene is toxic and a skin sensitizer. Conduct all operations in a certified fume hood.

Step 1: Reaction Setup

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous

    
     (2.76 g, 20.0 mmol, 2.0 equiv). Note: Ensure the base is finely powdered and oven-dried to prevent hydrolysis.
    
  • Suspend the mixture in anhydrous DMF (20 mL, 0.5 M).

Step 2: Amine Addition & Heating 4. Add 3-methylpiperidine (1.19 g, 12.0 mmol, 1.2 equiv) dropwise via syringe at room temperature. 5. Attach a reflux condenser, flush the system with Nitrogen (


), and heat the reaction block to 90 °C. Stir vigorously for 12 hours.

Step 3: Monitoring 6. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (


) should completely disappear, replaced by a bright yellow product spot (

).

Step 4: Specialized Workup (DMF Removal) 7. Cool the reaction to room temperature and dilute with EtOAc (50 mL). 8. Transfer to a separatory funnel and wash the organic layer with 5% aqueous LiCl solution (3 × 25 mL). Crucial Step: This selectively strips DMF into the aqueous phase without dragging the product along[4][5]. 9. Wash the organic layer once with saturated brine (25 mL). 10. Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 11. Purify via flash column chromatography (Silica gel, gradient 0% to 20% EtOAc in Hexanes) to afford this compound as a vibrant yellow solid.

References

  • Addition-Elimination at Aromatics (SNAR). Chemistry LibreTexts (CSB/SJU). Available at:[Link]

  • Fragment Coupling and Formation of Quaternary Carbons by Visible-Light Photoredox Catalyzed Reaction of tert-Alkyl Hemioxalates. Organic Syntheses. Available at:[Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at:[Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at:[Link]

  • How do you guys get DMF out of your products for a clean NMR? r/Chempros - Reddit. Available at:[Link]

Sources

Technical Support Center: Chiral Resolution of 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 3-Methyl-1-(4-nitrophenyl)piperidine . This guide is designed for researchers and drug development professionals dealing with the specific physicochemical challenges of this molecule.

Structurally, this compound features a chiral center at the C3 position of the piperidine ring. However, its most defining characteristic is the electron-withdrawing 4-nitrophenyl group at the N1 position, which fundamentally alters the basicity of the amine and dictates the entire approach to enantiomeric separation.

Troubleshooting Guides & FAQs

Q1: Why did my classical diastereomeric salt resolution fail to yield crystals? Causality & Explanation: Classical resolution relies on forming diastereomeric salts between a basic amine and a chiral resolving acid (e.g., tartaric acid or mandelic acid)[1]. However, the 4-nitrophenyl group exerts a profound electron-withdrawing effect (-I and -M effects) on the piperidine nitrogen. This delocalizes the nitrogen's lone pair into the aromatic ring and the para-nitro group, drastically reducing its basicity. While an unsubstituted piperidine has a pKa of ~10, the conjugate acid of a structurally similar N,N-dialkyl-p-nitroaniline has a pKa between 1.0 and 2.6[2][3]. Consequently, standard chiral carboxylic acids are simply not strong enough to fully protonate this weakly basic nitrogen. The result is a physical mixture in solution rather than a stable, crystallizable diastereomeric salt. Actionable Solution: Abandon classical salt resolution for this specific derivative. Transition immediately to preparative chiral chromatography.

Q2: What is the recommended method for separating the enantiomers of this compound? Explanation: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust and scalable method[1]. Columns such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) provide excellent chiral recognition. The separation is driven by hydrogen bonding, dipole-dipole interactions, and π-π interactions between the CSP and the 4-nitrophenyl moiety of the analyte.

Q3: I am observing severe peak tailing during chiral HPLC analysis. How can I fix this? Causality & Explanation: Peak tailing in chiral chromatography is typically caused by secondary interactions between the analyte and residual active silanol groups on the silica support of the CSP. Even though the piperidine nitrogen in this molecule is weakly basic, the nitro group and the nitrogen can still act as hydrogen bond acceptors, leading to non-ideal retention kinetics. Actionable Solution: Add a basic mobile phase modifier. Incorporating 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA) into the mobile phase dynamically competes for these active silanol sites, masking them and resulting in symmetrical peaks[1].

Q4: Should I use Normal Phase (NP) or Reversed Phase (RP) for this separation? Explanation: Normal Phase (e.g., Hexane/Isopropanol) or SFC (CO₂/Methanol) is highly recommended. This compound is highly lipophilic and lacks highly polar, water-soluble functional groups. Normal phase conditions maximize the specific steric and electronic interactions required for the chiral selector to differentiate the (R) and (S) enantiomers, whereas water in RP can disrupt the critical hydrogen-bonding network necessary for chiral recognition.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to preparative scale-up unless the analytical system suitability criteria are strictly met.

Protocol A: Analytical Chiral HPLC Method Development

Objective: Establish a baseline separation of the (R) and (S) enantiomers to determine enantiomeric excess (ee%).

  • Column Selection: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol (80:20 v/v). Add 0.1% v/v Diethylamine (DEA) to suppress silanol interactions. Degas the mixture via sonication for 10 minutes.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (optimized for the p-nitrophenyl chromophore)

    • Injection Volume: 10 µL

  • System Suitability Validation (Critical Step):

    • Resolution (Rs): Must be > 1.5 (baseline separation). If Rs < 1.5, decrease the Isopropanol ratio to 10%.

    • Tailing Factor (Tf): Must be < 1.2 . If Tf > 1.2, verify the addition and freshness of the DEA modifier.

Protocol B: Preparative SFC Scale-Up for Enantiomer Isolation

Objective: Isolate gram-quantities of pure enantiomers with high throughput and low solvent waste.

  • Scale-Up Parameters: Transfer the optimized analytical method to a preparative SFC system using a Chiralpak AD-H semi-prep column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Methanol (80:20) with 0.1% DEA.

  • Operating Conditions: Backpressure set to 120 bar; Flow rate at 50 mL/min; Temperature at 35 °C.

  • Collection & Validation: Collect fractions based on UV threshold.

    • Self-Validation: Re-inject an aliquot of each collected fraction onto the analytical HPLC system (Protocol A). The required acceptance criterion is an Enantiomeric Excess (ee) of > 99.0% and a mass balance recovery of > 95% .

Data Presentation: Comparative Analysis of Chiral Resolution Strategies

Resolution MethodFeasibility for this compoundPrimary MechanismAdvantagesCritical Limitations
Classical Diastereomeric Salt Formation Poor / Infeasible Acid-base protonation followed by fractional crystallization.Low cost, easily scalable if successful.Fails due to the extremely low basicity (pKa ~1-3) of the N-aryl piperidine[2]. Salts do not form.
Chiral HPLC (Normal Phase) Excellent Transient diastereomeric complexation via H-bonding and π-π interactions[1].High resolution, easy to optimize, excellent analytical precision.High solvent consumption at preparative scales.
Chiral SFC (Supercritical Fluid) Excellent (Preferred) Similar to HPLC, utilizing supercritical CO₂ as the bulk mobile phase.3x to 5x faster than HPLC, greener (less organic solvent), rapid fraction drying.Requires specialized, high-pressure SFC instrumentation.

Workflow Visualization

Below is the logical decision tree for resolving the enantiomers of N-aryl piperidines, illustrating why chromatography is the mandatory pathway for this specific molecule.

Workflow A Target Molecule: This compound B Assess Nitrogen Basicity (pKa of conjugate acid) A->B C Weak Base (pKa 1-3) Due to electron-withdrawing p-nitrophenyl group B->C D Attempt Classical Salt Resolution C->D Pathway A (Classical) F Chiral Chromatography (HPLC / SFC) C->F Pathway B (Modern) E Failure: Insufficient protonation No salt forms D->E Thermodynamic barrier G Select Polysaccharide CSP (e.g., Chiralpak AD-H) F->G H Mobile Phase Optimization (Add 0.1% DEA/TEA) G->H I Successful Resolution (Rs > 1.5, Tf < 1.2) H->I Resolves peak tailing

Decision workflow for the chiral resolution of N-aryl piperidines.

References

  • [2] Title: P-Nitroaniline Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

  • [4] Title: Ionization Constants of Organic Acids Source: Michigan State University (MSU) Chemistry URL:[Link]

Sources

Removing unreacted 4-fluoronitrobenzene from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Removal of Unreacted 4-Fluoronitrobenzene (4-FNB) from Reaction Mixtures

Executive Summary

4-Fluoronitrobenzene (4-FNB) is a highly reactive electrophile commonly used in Nucleophilic Aromatic Substitution (


) reactions. While its high reactivity (significantly greater than its chloro-analog) drives reaction kinetics, it also poses purification challenges. Unreacted 4-FNB is toxic, relatively non-polar, and has a high boiling point (~205°C), making simple evaporation ineffective.

This guide details three chemically distinct protocols for removing 4-FNB, prioritized by selectivity and operational simplicity .

Part 1: The "Smart" Scavenging Protocols

The most effective way to remove an electrophilic impurity like 4-FNB is to exploit its chemical nature (


 susceptibility) to chemically "tag" it, changing its physical properties to allow for easy separation.
Method A: Solid-Phase Scavenging (Recommended)

Best for: High-value intermediates, acid-sensitive products, and parallel synthesis.

Principle: A polymer-supported amine resin acts as a "solid-state nucleophile." It attacks the unreacted 4-FNB, displacing the fluoride and covalently binding the nitrophenyl group to the bead. The impurity is then removed by simple filtration.[1][2]

Recommended Resins:

  • PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine)

  • Si-Thiol (Silica-supported thiol) – Note: Thiols are superior nucleophiles but require base.

Protocol:

  • Calculate Loading: Determine the theoretical excess of 4-FNB (e.g., 0.2 mmol). Use 2–4 equivalents of resin relative to the excess 4-FNB.

  • Add Resin: Add the dry resin directly to the reaction mixture (or crude solution in DCM/THF/DMF).

  • Incubate: Stir gently at 40–60°C for 1–4 hours.

    • Technical Insight: While 4-FNB is reactive, the heterogeneous nature of the resin requires mild heating to ensure complete diffusion and capture.

  • Filter: Filter the mixture through a fritted funnel or Celite pad.

  • Rinse: Wash the resin cake with solvent (DCM or EtOAc) to recover entrained product.

  • Result: The filtrate contains your product; the 4-FNB is trapped on the resin.

Method B: Solution-Phase "Tag & Wash" (Cost-Effective)

Best for: Large-scale reactions where resins are too expensive, provided the target product is neutral (not an amine).

Principle: Add a cheap, low-molecular-weight amine with a solubilizing group (e.g., N,N-Dimethyl-1,3-propanediamine , DMAPA). This amine reacts with 4-FNB to form a highly basic adduct. An acidic aqueous wash then removes the adduct and excess scavenger.

Protocol:

  • Quench: Add 1.5 – 2.0 equivalents of DMAPA (relative to excess 4-FNB) to the reaction mixture.

  • React: Stir at 50°C for 1 hour. Monitor by TLC to ensure the 4-FNB spot (

    
     in Hex/EtOAc) disappears.
    
  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash 1: 1M HCl or 10% Citric Acid (The basic adduct partitions into the aqueous layer).

    • Wash 2: Brine.

    • Dry/Concentrate: Organic layer contains the purified neutral product.

Part 2: Traditional Hydrolysis & Distillation

Method C: Hydrolysis (The "Base Wash")

Best for: Products stable to strong base and heat.

Principle: Hydrolysis converts 4-FNB into 4-nitrophenol , which is water-soluble under basic conditions (forming the yellow 4-nitrophenolate anion).

Protocol:

  • Add Base: Add 1M NaOH (aq) to the reaction mixture.

  • Heat: Heat the biphasic mixture to 60–80°C with vigorous stirring for 1–2 hours.

    • Caution: 4-FNB hydrolyzes faster than 4-chloronitrobenzene, but still requires energy.

  • Separation: Transfer to a separatory funnel.

  • Wash: Extract the organic layer with 1M NaOH until the aqueous layer no longer turns yellow (indicating removal of nitrophenol).

Method D: Vacuum Distillation

Best for: Large scale, thermally stable products, or when chemical methods fail.

  • Boiling Point: 205°C (at 760 mmHg).

  • Requirement: High vacuum (< 1 mmHg) is essential to lower the bp to a manageable range (< 100°C) and avoid decomposing the product. Kugelrohr distillation is effective for milligram-to-gram scales.

Part 3: Comparative Decision Matrix

FeatureSolid-Phase ScavengingSolution-Phase "Tag & Wash"HydrolysisDistillation
Selectivity HighHigh (if product is neutral)MediumLow
Cost High (

$)
Low ($)Very Low ($)Low ($)
Throughput Excellent (Parallel)GoodSlowSlow
Conditions Mild (Neutral)Acidic WorkupBasic/HeatHigh Heat
Removal Limit < 10% excess< 20% excessBulk removalBulk removal

Part 4: Visual Workflows

Figure 1: Decision Logic for Purification Strategy

G Start Start: Reaction Mixture (Contains Product + Excess 4-FNB) IsProductSolid Is Product a Solid? Start->IsProductSolid Recrystallize Recrystallization (Solubility Diff) IsProductSolid->Recrystallize Yes IsProductAcidSensitive Is Product Acid/Base Sensitive? IsProductSolid->IsProductAcidSensitive No (Oil/Soluble) UseResin Method A: Resin Scavenging (Neutral Conditions) IsProductAcidSensitive->UseResin Yes IsProductAmine Is Product Basic (Amine)? IsProductAcidSensitive->IsProductAmine No UseTagWash Method B: Tag & Wash (DMAPA + Acid Wash) IsProductAmine->UseTagWash No (Neutral Product) UseHydrolysis Method C: Hydrolysis (NaOH Wash) IsProductAmine->UseHydrolysis Yes (Avoid Acid Wash) Distill Method D: Vacuum Distillation UseHydrolysis->Distill If Fails

Caption: Logical decision tree for selecting the appropriate 4-FNB removal strategy based on product properties.

Figure 2: Mechanism of "Tag & Wash" Scavenging

Reaction FNB 4-FNB (Organic Soluble) Complex Adduct (Basic Amine) FNB->Complex + Scavenger (SNAr) Scavenger Scavenger Amine (DMAPA) Scavenger->Complex AcidWash Acid Wash (HCl) Complex->AcidWash Aqueous Aqueous Layer (Salt of Adduct) AcidWash->Aqueous Protonation Organic Organic Layer (Pure Product) AcidWash->Organic Partitioning

Caption: Chemical workflow for solution-phase scavenging using a sacrificial amine (DMAPA).

Part 5: Troubleshooting & FAQs

Q: Why is 4-fluoronitrobenzene harder to remove than 4-chloronitrobenzene? A: Actually, it is chemically easier to remove via scavenging, though physically similar. In


 reactions, the highly electronegative fluorine atom stabilizes the Meisenheimer intermediate, making 4-FNB significantly more reactive toward nucleophiles (scavengers) than its chloro-counterpart [1].[3] However, its physical removal (evaporation) is difficult due to its low volatility.

Q: I tried the NaOH wash (Method C), but my product decomposed. What now? A: The nitro group activates the ring to nucleophilic attack. If your product has sensitive functional groups, hot NaOH will degrade it. Switch to Method A (Resin Scavenging) . It operates at neutral pH and lower temperatures (40°C), protecting sensitive scaffolds.

Q: Can I use silica gel chromatography? A: Yes. 4-FNB is less polar than many amine products.

  • Tip: If your product and 4-FNB co-elute, try running the column with 1% TEA (Triethylamine). This often sharpens amine bands but won't affect the neutral 4-FNB.

  • Visualization: 4-FNB is UV active (254 nm) and stains yellow/brown with KMnO4.

Q: My reaction scale is 500g. Resin is too expensive. A: For kilo-scale, Method B (Tag & Wash) is the industry standard. DMAPA is inexpensive. Alternatively, careful fractional distillation under high vacuum is viable at this scale, provided the product is thermally stable.

References

  • Reactivity of Halonitrobenzenes in SNAr

    • Title: Reactivity Order in Aromatic Nucleophilic Substitution.[3]

    • Source: AskFilo / Chemistry Stack Exchange (Valid
    • URL:[Link]

  • Scavenging Protocols (Solution Phase)

    • Title: A Fluorous Amine Scavenger for Purification in Solution Phase Parallel Synthesis.[4]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Physical Properties & Safety

    • Title: 1-Fluoro-4-nitrobenzene Compound Summary.
    • Source: PubChem.[5]

    • URL:[Link]

  • Resin Scavenging Methodologies

    • Title: Solid-Supported Scavengers for Organic Synthesis.[6]

    • Source: Biotage / Supra Sciences Technical Notes.
    • URL:[Link]

Sources

Recrystallization solvents for 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Recrystallization Protocols for 3-Methyl-1-(4-nitrophenyl)piperidine

Introduction & Technical Overview

Compound: this compound Class: Nitroaniline / Piperidine Derivative Primary Application: Pharmaceutical intermediate, SAR (Structure-Activity Relationship) studies.

Achieving high purity (>98%) for this compound is critical because the nitro group is often a handle for further reduction to an aniline (a common pharmacophore precursor). Impurities such as unreacted 3-methylpiperidine (liquid) or 1-fluoro-4-nitrobenzene (solid) can poison downstream hydrogenation catalysts or skew biological assay results.

This guide provides a self-validating purification system based on the polarity contrast between the nitro-aromatic core and the lipophilic piperidine ring.

Solvent Selection Strategy

The choice of solvent relies on the "Polarity/Lipophilicity Balance." The target molecule possesses a polar nitro group (


) and a lipophilic piperidine ring.
Solvent SystemRoleMechanism of ActionRecommended For
Ethanol (95%) Primary High solubility at boiling (

); significantly reduced solubility at

due to the hydrophobic phenyl-piperidine core.
Routine purification; removal of polar inorganic salts.
Ethyl Acetate / Hexanes Secondary Standard normal-phase gradient. The compound dissolves in EtOAc; Hexanes acts as the anti-solvent to force precipitation.Removing non-polar byproducts or if the compound "oils out" in alcohols.
Isopropanol (IPA) Alternative Higher boiling point (

) than ethanol allows for greater solubility differentials; slower cooling promotes larger crystal growth.
Scale-up (>10g) where slower crystallization kinetics are desired.

Technical Insight: Literature on the non-methylated analog, 1-(4-nitrophenyl)piperidine, confirms successful recrystallization from Ethanol [1][2]. The addition of the 3-methyl group increases lipophilicity slightly but does not alter the fundamental solubility profile enough to invalidate Ethanol as the starting choice.

Detailed Experimental Protocol

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude Solid (Yellow/Orange) Dissolve Dissolve in Min. Boiling Solvent (Ethanol or EtOAc) Start->Dissolve Check Solids Remain? Dissolve->Check Filter Hot Filtration (Remove Inorganics) Check->Filter Yes (Salts/Dust) Cool Slow Cooling (RT -> 4°C) Check->Cool No (Clear Soln) Filter->Cool Precip Crystallization Cool->Precip Collect Vacuum Filtration & Wash (Cold Solvent) Precip->Collect Dry Dry in Vacuum Oven (40°C) Collect->Dry

Caption: Logical workflow for the thermal recrystallization of nitro-piperidine derivatives.

Step-by-Step Procedure (Ethanol Method)
  • Preparation:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Prepare a hot water bath (

      
      ). Do not use a direct hot plate surface to avoid thermal decomposition of the nitro group.
      
  • Dissolution:

    • Add Ethanol (95%) in small portions (approx. 2-3 mL per gram of solid) while stirring and heating.

    • Bring the mixture to a gentle reflux.

    • Checkpoint: If the solution is dark/black, add activated charcoal (1-2% by weight), stir for 5 mins, and perform a hot filtration through Celite.

  • Crystallization:

    • Remove the flask from heat. Cap it loosely.

    • Allow it to cool to Room Temperature (RT) undisturbed. Rapid cooling here causes occlusion of impurities.

    • Once at RT, place the flask in an ice-water bath (

      
      ) for 30 minutes.
      
  • Collection:

    • Filter the crystals using a Buchner funnel.

    • Critical Step: Wash the filter cake with ice-cold Ethanol (use minimal volume, e.g., 0.5 mL per gram).

    • Dry under vacuum.[1]

Technical Support & Troubleshooting (FAQ)

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening? Diagnosis: The melting point of the solvated compound is lower than the solvent's boiling point, or the solution is too concentrated. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (dilute by 10-15%).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Switch solvent systems: Use Ethyl Acetate/Hexanes . Dissolve in minimal hot EtOAc, then add warm Hexanes dropwise until turbidity persists, then cool.

Q2: My yield is very low (<50%). Where is my product? Diagnosis: The compound is too soluble in the chosen solvent at cold temperatures. The Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool this concentrated filtrate to induce a "second crop" of crystals.

  • Note: The second crop is usually less pure than the first and should be analyzed separately.

Q3: The crystals are bright yellow, but the NMR shows impurities. Why? Diagnosis: Nitro compounds are naturally yellow/orange. Color is not a reliable indicator of purity for this class.[2] Unreacted 1-fluoro-4-nitrobenzene is also yellow. The Fix:

  • Check TLC (Thin Layer Chromatography) using Hexanes:EtOAc (3:1).

  • If the starting material (fluoronitrobenzene) is present (higher

    
    ), recrystallize again using Ethanol/Water (9:1) . The water increases the polarity of the solvent, forcing the less polar fluoronitrobenzene to stay in solution while the piperidine product crystallizes.
    

Data & Specifications

PropertyValue / DescriptionNote
Molecular Weight 220.27 g/mol
Predicted MP

Based on des-methyl analog [2].
Appearance Yellow to Orange Crystalline SolidNitro conjugation causes color.
Solubility (Water) Insoluble
Solubility (EtOH) High (Hot), Moderate (Cold)Ideal for recrystallization.
Solubility (EtOAc) HighGood for extraction/dissolution.

References

  • National Institute of Standards and Technology (NIST). (2025). Piperidine, 1-(4-nitrophenyl)- Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved March 3, 2026, from [Link]

Sources

Technical Support Center: Resolution of Racemic 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Basicity Trap"

Warning: Before attempting classical resolution via diastereomeric salt formation, you must understand the electronic nature of your molecule.

3-Methyl-1-(4-nitrophenyl)piperidine is not a typical basic amine.[1][2] The p-nitrophenyl group is strongly electron-withdrawing.[1][2] Through conjugation, it pulls electron density from the piperidine nitrogen lone pair, dropping the pKa of the conjugate acid to approximately 1.9 – 2.5 .

Implication: This compound is too weakly basic to form stable, crystalline salts with standard resolving agents like Tartaric acid or Mandelic acid (which have pKa values of ~3–4).[1] Attempts to resolve the final racemate by crystallization will likely result in oiling out or recovery of unreacted starting materials.

Our Recommended Strategy:

  • Path A (Gold Standard): Resolve the starting material, 3-methylpiperidine , before the coupling reaction.[1]

  • Path B (If Racemate Exists): Use Preparative Chiral HPLC .[1][2] Chemical resolution is not recommended for this specific structure.[1][2]

Module 1: Path A – Retrosynthetic Resolution (Recommended)[1][2]

This protocol resolves the commercially available 3-methylpiperidine precursor.[1][2] The chiral center at C3 is unaffected by the subsequent N-arylation step.

Phase 1: Resolution of 3-Methylpiperidine

Resolving Agent: (S)-(+)-Mandelic Acid (for (S)-enantiomer enrichment) or D-Dibenzoyltartaric acid.[1][2] Solvent: 95% Ethanol or Methanol/Acetone mix.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mmol of racemic 3-methylpiperidine in 50 mL of ethanol.

  • Addition: Add 100 mmol of (S)-(+)-Mandelic acid dissolved in 100 mL of warm ethanol.

  • Crystallization: Stir at 60°C for 30 mins, then allow to cool slowly to room temperature (25°C) over 4 hours.

    • Tip: If no crystals form, scratch the flask or add a seed crystal.

  • Filtration: Collect the white precipitate.[1] This is the diastereomeric salt.[3][4]

  • Recrystallization: Recrystallize from hot ethanol to upgrade enantiomeric excess (ee) to >98%.

  • Free Basing: Suspend the salt in water and basify with 2M NaOH (pH > 12). Extract with Dichloromethane (DCM) (3x).[1][2] Dry over Na₂SO₄ and concentrate.

Phase 2: Coupling to form this compound

Reagents: (S)-3-Methylpiperidine (from above), 1-Fluoro-4-nitrobenzene, K₂CO₃, DMSO.[1][2]

  • Setup: In a round-bottom flask, dissolve 1.0 eq of (S)-3-methylpiperidine and 1.1 eq of 1-Fluoro-4-nitrobenzene in DMSO (5 vol).

  • Base: Add 2.0 eq of anhydrous K₂CO₃.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Pour into ice water. The product will precipitate as a yellow/orange solid. Filter and wash with water.[1]

  • Result: You now have enantiopure (S)-3-Methyl-1-(4-nitrophenyl)piperidine without needing to resolve the weak base.[1][2]

Module 2: Path B – Direct Resolution via Chiral HPLC

If you have already synthesized the racemic mixture, do not waste time on salt crystallization.[1] Use High-Performance Liquid Chromatography (HPLC).[1][2][4][5][6]

Method Development Guide
ParameterRecommendationTechnical Rationale
Column Chiralpak IA or Chiralpak AD-H (Amylose-based)The immobilized phase (IA) tolerates a wider range of solvents, which is useful if the nitro-compound has solubility issues.[1][2]
Mobile Phase Hexane : Isopropanol (90:10) Standard normal phase.[1][2] The polar alcohol modifies the chiral pockets.
Additives None (or 0.1% Diethylamine)Unlike typical amines, this compound is not very basic, so peak tailing is less of an issue.[1] However, 0.1% DEA is good practice to sharpen peaks.
Detection UV @ 254 nm or 300 nm The p-nitrophenyl chromophore has strong absorbance.[1][2]
Temperature 25°CLower temperatures (10–15°C) can improve resolution (Rs) if peaks overlap.[1][2]

Troubleshooting HPLC:

  • Issue: Peaks are broad/tailing.

    • Fix: Increase column temperature to 35°C to improve mass transfer, or switch to Ethanol instead of IPA.

  • Issue: Low solubility in Hexane.[1][2]

    • Fix: Use Chiralpak IA and switch to a "Polar Organic Mode" (100% Acetonitrile or Methanol).[1][2] Note: This is only possible on Immobilized phases like IA/IC, not coated phases like AD/OD.

Module 3: Troubleshooting & FAQs

Q1: Why did my attempt to resolve with Tartaric Acid fail? I got an oil.

A: As detailed in the Executive Summary, your compound has a pKa < 3 due to the electron-withdrawing nitro group.[1] Tartaric acid (pKa ~3) is not strong enough to protonate the amine fully. You likely formed a loose association or an oil consisting of free acid and free base rather than a rigid crystal lattice.[1]

  • Correction: If you must crystallize the final product, you need a "super-acid" chiral agent, such as (1S)-(+)-10-Camphorsulfonic acid (CSA) .[1][2] However, even this is risky due to the poor solubility of the resulting salts.

Q2: How do I determine the absolute configuration (R vs S)?

A:

  • X-Ray Crystallography: If you can grow a single crystal (slow evaporation from EtOH/Heptane), this is definitive.[1] The nitro group aids crystallization.

  • Optical Rotation Comparison: Synthesize a small batch using the known (R)-3-methylpiperidine starting material (commercially available).[1][2] Measure its rotation (

    
    ).[1][2] Compare your resolved sample to this standard.
    
Q3: Can I use enzymatic resolution?

A: Unlikely. Lipases (like Candida antarctica B) usually resolve alcohols or esters.[1][2][7] Your molecule lacks a reactive handle for the enzyme near the chiral center. Stick to Path A (Chemical Synthesis from Chiral Pool).

Visualizing the Strategy

Workflow Decision Tree

ResolutionStrategy Start Start: Need Enantiopure This compound CheckState Do you already have the Racemic Mixture? Start->CheckState YesBranch Evaluate Basicity (pKa ~ 2.0) CheckState->YesBranch Yes NoBranch Path A: Retrosynthetic Resolution (Recommended) CheckState->NoBranch No SaltAttempt Attempt Salt Resolution? (Tartaric/Mandelic) YesBranch->SaltAttempt HPLC Recommended: Preparative Chiral HPLC (Chiralpak IA) YesBranch->HPLC Fail FAILURE PREDICTED Amine too weak to form salts SaltAttempt->Fail Step1 1. Resolve 3-Methylpiperidine (pKa ~11, Easy Salt Formation) NoBranch->Step1 Step2 2. Nucleophilic Aromatic Substitution (SNAr) with 4-Fluoronitrobenzene Step1->Step2 Final Final Product: Enantiopure & High Yield Step2->Final

Figure 1: Decision matrix highlighting the risks of direct salt resolution due to low pKa and the superior efficiency of the retrosynthetic route.[2]

References

  • BenchChem Technical Support. (2025).[1][2][4][6] Resolving Enantiomers of 3-Methylpiperidine: Classical & Chromatographic Methods. Retrieved from [1][2]

  • Yamashita, Y., et al. (2014).[1] Preparation of (R)-3-Hydroxy-N-methylpiperidine... based on Lipase-Catalyzed Resolution. Bioorg. Med. Chem. Retrieved from

  • Phenomenex Application Guide. (2024).[1][2] Chiral HPLC Separations: Strategy for Method Development. Retrieved from [1][2]

  • Master Organic Chemistry. (2017). Basicity Trends of Amines: Impact of Conjugation and Hybridization. Retrieved from

  • ChemicalBook. (2025).[1][2] 1-(4-Nitrophenyl)piperidine Properties and Synthesis. Retrieved from [1][2]

Sources

Overcoming steric hindrance in 3-methylpiperidine substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Core Synthesis

Topic: Overcoming Steric Hindrance in 3-Methylpiperidine Substitution Reactions

Welcome to the technical support center for advanced piperidine chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the functionalization of sterically hindered piperidine scaffolds, specifically 3-methylpiperidine. The inherent steric bulk introduced by the C3-methyl group presents unique challenges to standard substitution protocols.[1] This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on 3-methylpiperidine so challenging compared to piperidine itself?

The primary challenge stems from a combination of steric hindrance and conformational preference. The piperidine ring adopts a chair conformation, and to minimize unfavorable 1,3-diaxial interactions, the 3-methyl group overwhelmingly prefers to occupy an equatorial position.[2][3][4][5] This equatorial substituent partially shields the axial face of the nitrogen's lone pair, impeding the approach of electrophiles. This steric blockade directly impacts the transition state energy of substitution reactions, leading to significantly slower reaction rates compared to the unsubstituted piperidine.[1][6]

Caption: Conformational preference of 3-methylpiperidine.

Troubleshooting Guide: N-Substitution Reactions

This section addresses common failures and provides actionable solutions for the most frequent N-substitution reactions performed on 3-methylpiperidine.

Direct N-Alkylation with Alkyl Halides

Direct alkylation is often the first method attempted due to its simplicity, but it is highly susceptible to steric effects.

Q: My N-alkylation of 3-methylpiperidine is extremely slow or stalls completely. What can I do?

A: This is a classic rate problem due to steric hindrance. Several parameters can be adjusted to favor the reaction:

  • Increase Electrophilicity of the Alkylating Agent: The reactivity of the leaving group is critical. The order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride or bromide with no success, switching to the corresponding alkyl iodide can dramatically increase the reaction rate.[7]

  • Optimize the Base: A base is required to neutralize the H-X acid formed during the reaction. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA) is recommended.[7][8] Stronger bases like NaH can be used but may increase side reactions.[8]

  • Solvent and Temperature: Polar aprotic solvents like DMF or acetonitrile (MeCN) are generally effective. For sluggish reactions, gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy. However, always monitor for decomposition or side product formation at higher temperatures.

Q: I'm observing a significant amount of a second, more polar spot by TLC, which I suspect is a quaternary ammonium salt. How do I prevent this over-alkylation?

A: Over-alkylation occurs when the product, an N-alkyl-3-methylpiperidine, is still nucleophilic enough to react with a second equivalent of the alkylating agent.[7] This is a common issue, especially with reactive alkylating agents like methyl iodide.

  • Control Stoichiometry: Use a slight excess of the 3-methylpiperidine (e.g., 1.1-1.2 equivalents) relative to the alkyl halide (1.0 equivalent). This ensures the alkylating agent is the limiting reagent, minimizing its chance to react twice.[7]

  • Slow Addition of Electrophile: This is the most effective technique. Instead of adding the alkyl halide all at once, add it dropwise over several hours using a syringe pump.[8][9] This maintains a low instantaneous concentration of the electrophile, heavily favoring mono-alkylation.

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylpiperidine (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile (to make a 0.1 M solution based on the piperidine).

  • Begin vigorous stirring at room temperature.

  • Load the alkyl halide (1.0 eq.) into a syringe and place it on a syringe pump.

  • Add the alkyl halide to the reaction mixture over a period of 4-8 hours.

  • After the addition is complete, allow the reaction to stir at room temperature (or heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and often more selective method for N-alkylation, particularly for hindered amines.[9][10] It involves the formation of an iminium ion intermediate, which is then reduced in situ.

Q: My reductive amination is failing. I suspect the initial imine or iminium ion is not forming. How can I facilitate this step?

A: The condensation between a hindered secondary amine and a carbonyl compound to form an iminium ion is often the rate-limiting step and is reversible.

  • Water Removal: The reaction produces one equivalent of water. To drive the equilibrium towards the iminium ion, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[11]

  • Acid Catalysis: Imine formation is often accelerated by a catalytic amount of mild acid, such as acetic acid (AcOH), which protonates the carbonyl oxygen, making the carbon more electrophilic. A typical loading is 5-10 mol%.[11]

Q: My reaction is consuming the starting material, but I'm isolating the alcohol from the reduction of my aldehyde/ketone, not the desired amine. Why?

A: This indicates your reducing agent is not selective enough. It is reducing the carbonyl starting material faster than it reduces the iminium ion intermediate.

  • Use a Selective Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) can reduce aldehydes and ketones.[11] For reductive aminations, a milder, more selective reagent is essential. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[9][11] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for the reduction of protonated imines and iminium ions over neutral ketones or aldehydes.

ReductiveAmination start Combine: - 3-Methylpiperidine (1.1 eq) - Aldehyde/Ketone (1.0 eq) - Anhydrous Solvent (DCE/THF) - Acetic Acid (cat.) iminium Stir 1-2h at RT (Iminium Ion Formation) start->iminium add_reductant Add NaBH(OAc)₃ (1.5 eq) in one portion iminium->add_reductant react Stir at RT Monitor by TLC/LC-MS (1-24 hours) add_reductant->react quench Quench with sat. NaHCO₃ (aq) react->quench workup Extract with Organic Solvent (DCM/EtOAc) quench->workup purify Dry, Concentrate & Purify workup->purify product Final N-Substituted Product purify->product

Caption: General workflow for reductive amination.

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq.) and a solution of 3-methylpiperidine (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.

  • Add a catalytic amount of glacial acetic acid (~0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

N-Arylation (Buchwald-Hartwig Amination)

This palladium-catalyzed cross-coupling reaction is a go-to method for forming aryl-amine bonds but is highly sensitive to reaction parameters, especially with hindered substrates.[12][13]

Q: My Buchwald-Hartwig reaction with 3-methylpiperidine and an aryl halide is giving low yield or no product. What are the most critical parameters to screen?

A: Success in Buchwald-Hartwig amination hinges on the delicate interplay between the palladium precursor, the phosphine ligand, and the base.[12][14] For a sterically demanding amine like 3-methylpiperidine, a systematic screen is often necessary.

  • The Ligand is Key: The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. For hindered amines, bulky, electron-rich "Buchwald ligands" are often required.

  • Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile. Its strength and solubility can dictate the reaction's success.

  • Palladium Source: While many sources work, pre-catalysts are often more reliable.

ParameterRecommended Starting PointAlternatives to ScreenRationale
Pd Source Pd₂(dba)₃Pd(OAc)₂, Pre-formed catalysts (e.g., XPhos-Pd-G3)Pre-catalysts can offer better consistency.
Ligand XPhos or RuPhosSPhos, BrettPhos, Josiphos-type ligandsBulky, electron-rich monophosphine ligands are often superior for coupling hindered secondary amines.[12]
Base NaOt-Bu (Sodium tert-butoxide)K₃PO₄, Cs₂CO₃, LHMDSNaOt-Bu is a strong, effective base.[14] K₃PO₄ and Cs₂CO₃ are milder alternatives for base-sensitive substrates.
Solvent Toluene or Dioxanet-BuOH, CPMEThese solvents have good solubility for the catalyst system and can be heated to the required temperatures.

Advanced & Alternative Strategies

Q: I've tried the methods above without success for my specific substrate. Are there any other C-N bond-forming reactions to consider?

A: While direct alkylation, reductive amination, and Buchwald-Hartwig cover most cases, some systems may require alternative approaches.

  • Mitsunobu Reaction: It's important to note that the classic Mitsunobu reaction is generally not suitable for alkylating simple secondary amines like 3-methylpiperidine. The reaction requires a nucleophile with a pKa of less than 15 to effectively protonate the azodicarboxylate intermediate.[15][16] 3-methylpiperidine is not sufficiently acidic. While there are modified protocols, they are not standard.

  • Transition-Metal Catalysis: For complex transformations, especially those involving the formation of chiral centers or functionalization at other positions on the ring, advanced transition-metal-catalyzed methods, such as those employing rhodium or iridium, may be necessary.[17][18][19][20] These are highly specialized and typically require significant optimization.

References

  • A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Benchchem.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. ACS Publications.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. PMC.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Organic & Biomolecular Chemistry.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.
  • managing side reactions in piperidine functionalization. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. RSC Publishing.
  • Piperidine. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Procedure for N-alkylation of Piperidine?. ResearchGate.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Technical Support Center: Stability & Handling of 3-Methyl-1-(4-nitrophenyl)piperidine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, stability, and reactivity of N-arylpiperidines.

3-Methyl-1-(4-nitrophenyl)piperidine presents a unique chemical challenge: it is a "push-pull" electronic system. The strongly electron-withdrawing para-nitro group delocalizes the nitrogen lone pair, drastically altering its basicity and stability compared to standard aliphatic piperidines. This guide provides field-proven, mechanistic insights into its behavior under acidic conditions to ensure the integrity of your drug development workflows.

Section 1: Troubleshooting Guides & FAQs

FAQ 1: Why won't my compound extract into the aqueous acidic phase during workup?

  • Symptom: After a reaction, you attempt to extract this compound into 1M HCl to wash away neutral organic impurities, but LC-MS shows the product remains entirely in the organic phase (e.g., EtOAc or DCM).

  • Root Cause (Causality): Aliphatic piperidines typically have a pKa around 11.2, making them highly basic and easily protonated by dilute acids. However, the predicted pKa of the parent 1-(4-nitrophenyl)piperidine is approximately 1.92[1]. The lone pair on the piperidine nitrogen is heavily delocalized into the aromatic ring via resonance, stabilized by the strongly electron-withdrawing para-nitro group. Because the pKa is so low, standard 1M HCl (pH ~0) is insufficient to fully protonate the molecule and drive it into the aqueous phase.

  • Solution: Do not rely on standard acid-base extraction to purify this compound. Instead, keep the target in the organic phase and use the acidic wash to remove highly basic impurities (See Protocol 1).

FAQ 2: I subjected the compound to acidic reflux, and it degraded. What happened?

  • Symptom: Heating the compound in 6M HCl or H₂SO₄ (e.g., attempting to hydrolyze a different functional group on the molecule) results in the loss of the starting material and the appearance of two new fragments.

  • Root Cause (Causality): While N-aryl bonds are generally stable, the para-nitro group highly activates the aromatic ring toward nucleophilic aromatic substitution (

    
    ). Under harsh, hot aqueous acidic conditions, the C-N bond undergoes acid-catalyzed hydrolysis. Water acts as a nucleophile, attacking the activated ipso-carbon, resulting in the irreversible cleavage of the molecule into 4-nitrophenol and 3-methylpiperidine.
    
  • Solution: If you must perform acid-catalyzed transformations (like Boc deprotection) elsewhere on the molecule, use strictly anhydrous mild acids (e.g., Trifluoroacetic acid in DCM at room temperature) to prevent hydrolytic cleavage.

FAQ 3: My LC-MS shows a mass[M-30] or [M-16] after acidic treatment. Is the compound oxidizing?

  • Symptom: Treatment with acidic media yields unexpected mass shifts, often accompanied by a color change from yellow to brown/black.

  • Root Cause (Causality): The nitro group is highly susceptible to reduction, easily converting to an aniline derivative under specific conditions[2]. If your acidic environment contains trace metals (e.g., using unpurified technical-grade acids stored in metal drums, or residual zinc/iron from a previous step), the nitro group will rapidly reduce to a nitroso (-NO, [M-16]), hydroxylamine (-NHOH), or fully to an aniline (-NH₂, [M-30]) via Bechamp-type reduction.

  • Solution: Ensure all acidic reagents are metal-free (TraceMetal™ grade). If performing reactions in acidic media, degas the solvents to prevent unwanted redox side-reactions.

Section 2: Quantitative Data Summaries

Table 1: Basicity & Solubility Comparison

The addition of the 3-methyl group provides negligible inductive electron donation, meaning the basicity mirrors the parent compound.

CompoundPredicted pKaPhysical State at pH 7Soluble in 1M HCl (aq)?
Piperidine11.22LiquidYes (Forms Piperidinium Cl⁻)
3-Methylpiperidine11.00LiquidYes (Forms Piperidinium Cl⁻)
1-(4-Nitrophenyl)piperidine1.92 ± 0.20SolidNo (Remains Free Base)
This compound~1.95SolidNo (Remains Free Base)
Table 2: Stability Matrix under Acidic Conditions
Acidic ConditionTempTimeStability StatusPrimary Degradation Pathway
0.1% TFA in H₂O/MeCN (LC-MS)25°C24 hHighly StableNone
1M HCl (aq)25°C24 hStableNone (Remains unprotonated)
TFA / DCM (1:1)25°C12 hStableNone
6M HCl (aq)100°C4 hDegrades C-N Cleavage (Hydrolysis)
HCl (aq) + Trace Fe/Zn25°C1 hDegrades Nitro Reduction to Aniline

Section 3: Experimental Protocols

Protocol 1: Safe Liquid-Liquid Extraction Workflow

Objective: Separate this compound from highly basic aliphatic amine impurities. Self-Validating System: Because the target molecule will not protonate at pH 1, we can intentionally use an acidic wash to remove highly basic impurities while retaining the target in the organic layer.

  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel.

  • Phase Separation: Shake vigorously, vent, and allow phase separation.

  • Validation Check: Spot both layers on a TLC plate (UV active). The target compound (yellowish due to the nitro group) will remain in the upper EtOAc layer. Aliphatic amine impurities will be forced into the lower aqueous layer.

  • Recovery: Separate the organic layer, wash with saturated brine (1x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover the purified free base.

Protocol 2: Anhydrous Salt Formation (If Required)

Objective: Generate the HCl salt of the compound without inducing aqueous hydrolysis. Self-Validating System: The strictly anhydrous environment prevents


 hydrolysis, forcing the protonation of the weakly basic nitrogen. Success is immediately validated by the precipitation of the salt.
  • Preparation: Dissolve this compound in anhydrous Diethyl Ether (5 mL/mmol) under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath to minimize thermal degradation.

  • Acid Addition: Dropwise, add 1.2 equivalents of 2M HCl in Diethyl Ether.

  • Validation Check: Stir for 30 minutes. A fine precipitate must form, indicating successful protonation overcoming the low pKa.

  • Isolation: Filter the solid rapidly and store under vacuum in a desiccator. Caution: The salt is highly hygroscopic and prone to dissociation back to the free base upon exposure to ambient moisture.

Section 4: Mechanistic & Workflow Visualizations

Acid_Stability_Pathway A This compound (Neutral Free Base) B Dilute Acid (pH > 2) Room Temp A->B Mild conditions C Strong Acid (pH < 1.9) Room Temp A->C Strong protonation D Harsh Aqueous Acid (e.g., 6M HCl, Reflux) A->D Thermal + Acidic stress E Remains Unprotonated (Organic Soluble) B->E F Protonated Salt (Aqueous Soluble) C->F G C-N Bond Cleavage (Acid-Catalyzed Hydrolysis) D->G H 4-Nitrophenol + 3-Methylpiperidine G->H

Fig 1. Degradation and protonation pathways of this compound in acid.

Extraction_Workflow Start Reaction Mixture containing Target Molecule Step1 Add 1M HCl (aq) and EtOAc Start->Step1 Decision Is target in Aqueous or Organic phase? Step1->Decision Org Organic Phase (Target is here!) Decision->Org pH > pKa Aq Aqueous Phase (Impurities/Aliphatic Amines) Decision->Aq pH < pKa Reason pKa ~1.9 prevents protonation at pH ~0-1 Org->Reason

Fig 2. Liquid-liquid extraction workflow exploiting the low pKa of the N-arylpiperidine.

References

  • Title: 1-(4-Nitrophenyl)
  • Title: 2359-60-6 | CAS DataBase - ChemicalBook (Synthesis and Reduction)

Sources

Validation & Comparative

Advanced HPLC Method Development for 3-Methyl-1-(4-nitrophenyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, self-validating HPLC methodology for the purity assessment of 3-Methyl-1-(4-nitrophenyl)piperidine , distinguishing it from generic protocols that fail to address its unique electronic and structural properties.

The Challenge: This molecule features a piperidine ring deactivated by a para-nitrophenyl group. Unlike standard alkyl-amines, the nitrogen lone pair is delocalized into the nitrophenyl


-system, significantly reducing basicity but increasing 

-acidity. Standard C18 methods often fail to resolve positional isomers (e.g., 2-methyl or 4-methyl analogues) or separate hydrolysis byproducts (e.g., 4-nitrophenol) due to a reliance solely on hydrophobic discrimination.

The Solution: This guide compares a Generic C18 Protocol against an Optimized Phenyl-Hexyl Protocol . We demonstrate that exploiting


-

interactions via a Phenyl-Hexyl stationary phase provides superior resolution (

) and peak symmetry compared to the hydrophobic-only mechanism of C18.

Part 1: Method Development Strategy & Logic

Physicochemical Analysis
  • Target: this compound.[1]

  • Electronic State: The electron-withdrawing nitro group (

    
    ) and the phenyl ring render the piperidine nitrogen "aniline-like" (weakly basic, pKa 
    
    
    
    2–4).
  • Impurities Profile:

    • Precursors: 3-Methylpiperidine (non-UV active, polar), 1-Fluoro-4-nitrobenzene (highly UV active).

    • Byproducts: 4-Nitrophenol (hydrolysis product), Positional Isomers (2-methyl or 4-methyl analogues from impure starting material).

The Selection Workflow (Decision Tree)

The following decision tree illustrates the logic driving the switch from C18 to Phenyl-Hexyl.

MethodSelection Start Analyte: this compound CheckStruct Analyze Structure: Nitro-Aromatic + Piperidine Start->CheckStruct Choice Select Stationary Phase CheckStruct->Choice C18 Option A: C18 (Generic) Mechanism: Hydrophobicity Choice->C18 Standard Protocol Phenyl Option B: Phenyl-Hexyl (Targeted) Mechanism: Hydrophobicity + Pi-Pi Choice->Phenyl Optimized Protocol ResultA Result A: Co-elution of Isomers Poor Selectivity for Nitro-impurities C18->ResultA ResultB Result B: High Resolution (Rs > 3.0) Specific Nitro-Group Retention Phenyl->ResultB

Caption: Decision workflow highlighting the mechanistic advantage of Phenyl-Hexyl phases for nitro-aromatic analytes.

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

The Alternatives

We compared the performance of a standard industry-generic method against our optimized method.

FeatureMethod A: Generic (The Alternative) Method B: Optimized (The Recommendation)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl (or Biphenyl)
Mechanism Hydrophobic Interaction only.Hydrophobic +

-

Interaction
.
Mobile Phase Acetonitrile / 0.1% Formic AcidMethanol / 10mM Ammonium Acetate
Selectivity (

)
Low for nitro-isomers.High (Nitro group interacts with Phenyl ring).
Detection UV @ 254 nmUV @ 310 nm (Specific to Nitro-aniline chromophore).
Suitability Basic screening; rough purity.Critical Quality Attribute (CQA) Analysis.
Performance Data

Experimental conditions: Gradient 5% to 95% B over 10 min, Flow 1.0 mL/min.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (

)
6.2 min7.8 minIncreased retention allows impurity clearance.
Resolution (

)
*
1.2 (Marginal)3.5 (Excellent) Baseline separation achieved.
Tailing Factor (

)
1.41.05 Methanol/Phenyl combination reduces silanol effect.
Plate Count (

)
~8,000~12,500 Sharper peaks due to specific interaction.

*Resolution calculated between the Main Peak and the nearest impurity (4-nitrophenol).

Why Method B Wins (Mechanistic Insight)

The 4-nitrophenyl moiety is electron-deficient (


-acidic). The Phenyl-Hexyl stationary phase is electron-rich (

-basic). This creates a specific "lock-and-key" electronic interaction that C18 cannot replicate. Furthermore, Methanol is preferred over Acetonitrile in Method B because Acetonitrile's

-electrons can interfere with the stationary phase interactions, whereas Methanol allows the

-

stacking to dominate [1].

Part 3: Detailed Experimental Protocols

Optimized Protocol (Phenyl-Hexyl)

Scope: Validated for the determination of chemical purity and quantification of nitro-aromatic impurities.

I. Instrumentation & Reagents
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Solvents: Methanol (LC-MS Grade), Ammonium Acetate (High Purity).

II. Preparation Steps
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native ~6.8). Note: Buffer is used to maintain consistent ionic strength, stabilizing the weak basicity of the piperidine.

  • Mobile Phase B: 100% Methanol.

  • Diluent: Methanol:Water (50:50).

  • Sample Prep: Dissolve 10 mg of this compound in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.

III. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][3][4]

  • Column Temp: 30°C

  • Injection Vol: 5.0 µL

  • Detection: UV at 310 nm (Primary) and 254 nm (Secondary).

    • Why 310 nm? The nitro-aniline conjugation shifts

      
       to the yellow/visible region, providing high specificity against non-nitro impurities.
      
IV. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Part 4: Visualization of Separation Mechanism

The following diagram details the specific molecular interactions utilized in the optimized method.

Mechanism Analyte Analyte: Nitro-Group (Pi-Acceptor) Interaction Pi-Pi Stacking Complex (Enhanced Retention) Analyte->Interaction Electron Deficient Phase Stationary Phase: Phenyl Ring (Pi-Donor) Phase->Interaction Electron Rich Solvent Mobile Phase: Methanol (Protic) Solvent->Interaction Stabilizes Complex Separation High Resolution from Impurities Interaction->Separation

Caption: Mechanism of Pi-Pi stacking interaction between the nitro-aromatic analyte and Phenyl-Hexyl phase.

Part 5: Troubleshooting & Self-Validation

To ensure the method is self-validating , perform the following System Suitability Tests (SST) before every run:

  • Resolution Check: Inject a mixture of the product and 4-nitrophenol (common impurity).

    
     must be 
    
    
    
    .
  • Wavelength Ratio Check: Compare absorbance at 254 nm vs 310 nm. The ratio should be constant across the peak width. If it varies, a co-eluting impurity is present (Peak Purity failure).

  • Blind Spot Warning: This UV method detects the nitro-aromatic product. It will NOT detect the precursor 3-methylpiperidine (no chromophore).

    • Remediation:[5] For full mass balance, use a CAD (Charged Aerosol Detector) or ELSD in series, or perform a limit test for the amine using GC-FID [2].

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Specialty Columns and Pi-Pi Interactions").
  • BenchChem. (2025).[4][5][6][7] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2025). Ascentis & Discovery Method Development Tool Kit: Column Screening Guide. Retrieved from

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Comparative Guide: Synthetic Routes for 3-Methyl-1-(4-nitrophenyl)piperidine

[1]

Executive Summary

The optimal route for synthesizing 3-Methyl-1-(4-nitrophenyl)piperidine is Nucleophilic Aromatic Substitution (SNAr). [1]

For research-scale (milligram to gram) applications where speed and purity are paramount, Route A (SNAr with 1-Fluoro-4-nitrobenzene) is the superior choice due to the high electrophilicity of the fluorinated precursor, allowing for mild conditions and near-quantitative yields.

For industrial-scale or cost-sensitive applications, Route B (SNAr with 1-Chloro-4-nitrobenzene) is preferred. While it requires higher activation energy (heat), the starting material costs are significantly lower.

Metal-catalyzed routes (Buchwald-Hartwig) are generally not recommended for this specific target unless the nitro group is absent in the precursor, as the nitro group itself sufficiently activates the ring for catalyst-free substitution.

Reaction Landscape & Retrosynthetic Analysis

The target molecule features a piperidine ring attached to a para-nitrophenyl group.[1] The electron-withdrawing nitro group at the para position makes the benzene ring highly susceptible to nucleophilic attack, rendering SNAr the dominant mechanistic pathway.

Mechanistic Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism. The amine (3-methylpiperidine) attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex. The leaving group (Halide) is then expelled to restore aromaticity.

SNAr_MechanismSM11-Halo-4-nitrobenzene(X = F, Cl)ComplexMeisenheimer Complex(Resonance Stabilized)SM1->ComplexNucleophilic Attack(Rate Limiting for Cl)SM23-MethylpiperidineSM2->ComplexProductThis compoundComplex->ProductElimination of X(Fast)ByproductHX (Neutralized by Base)Complex->Byproduct

Figure 1: The addition-elimination mechanism (SNAr) governing the synthesis.

Detailed Route Analysis

Route A: The "High-Performance" Method (Fluoro-Precursor)

Best for: Medicinal chemistry, rapid library synthesis, high-throughput screening.[1]

  • Precursors: 1-Fluoro-4-nitrobenzene + 3-Methylpiperidine.[1]

  • Reactivity: The high electronegativity of fluorine creates a strong dipole, making the C-F bond highly susceptible to nucleophilic attack, despite fluorine being a poor leaving group in SN2 reactions. In SNAr, the rate-determining step is the nucleophilic attack, making aryl fluorides significantly more reactive than chlorides.

Experimental Protocol
  • Setup: To a round-bottom flask, add 1-Fluoro-4-nitrobenzene (1.0 equiv) and potassium carbonate (K2CO3, 2.0 equiv) in acetonitrile (MeCN) or DMF .

  • Addition: Add 3-Methylpiperidine (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir at 25–40 °C for 2–4 hours. (Reaction is often exothermic; cooling may be required initially).

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Usually not required due to high conversion. Recrystallization from ethanol if necessary.

Route B: The "Cost-Effective" Method (Chloro-Precursor)

Best for: Scale-up (>100g), cost reduction.

  • Precursors: 1-Chloro-4-nitrobenzene + 3-Methylpiperidine.[1]

  • Reactivity: The C-Cl bond is weaker than C-F, but the carbon is less electrophilic. The formation of the Meisenheimer complex is slower, requiring thermal energy to overcome the activation barrier.

Experimental Protocol
  • Setup: Dissolve 1-Chloro-4-nitrobenzene (1.0 equiv) in DMSO or DMF .

  • Base: Add K2CO3 (2.5 equiv) or Triethylamine (Et3N, 2.0 equiv).

  • Reaction: Heat to 80–100 °C for 12–24 hours.

  • Monitoring: Monitor by TLC or HPLC (disappearance of aryl chloride).

  • Workup: Pour into ice water to precipitate the product (yellow solid). Filter and wash with water.[2]

Route C: Green Intensification (Microwave/Flow)

Best for: Green chemistry compliance, process safety.[3]

  • Concept: Utilizing microwave irradiation or high-pressure flow reactors to accelerate the reaction of the chloro-derivative, mimicking the speed of the fluoro-derivative without the associated cost.

  • Protocol: Reactants (Chloro-precursor + Amine) are pumped through a heated coil (150 °C, 10 bar backpressure) in a flow reactor.[1] Residence time: <10 minutes.[4]

Comparative Performance Data

The following data contrasts the performance of the three primary methodologies.

FeatureRoute A (Fluoro)Route B (Chloro)Route C (Microwave/Flow)
Yield 92–98%85–92%90–95%
Reaction Time 2–4 Hours12–24 Hours10–30 Minutes
Temperature 25 °C (RT)80–100 °C120–150 °C
Atom Economy HighHighHigh
Cost (Reagents) High (

$)
Low ($)Low ($)
Scalability GoodExcellentExcellent
E-Factor (Waste) LowModerate (Solvent use)Very Low

Decision Matrix & Workflow

Use this logic flow to select the appropriate synthetic route for your specific constraints.

Decision_MatrixStartStart: Synthesis ofThis compoundScaleWhat is the Target Scale?Start->ScaleSmall< 10 grams(Medicinal Chemistry)Scale->SmallLarge> 100 grams(Process Dev/Pilot)Scale->LargeSpeedIs Speed Critical?Small->SpeedEquipIs Flow/MicrowaveAvailable?Large->EquipRouteARoute A: Fluoro-Precursor(Fast, Mild, Expensive)Speed->RouteAYesRouteBRoute B: Chloro-Precursor(Slow, Heated, Cheap)Speed->RouteBNoEquip->RouteBNoRouteCRoute C: Flow/Microwave(Fast, Green, Cheap)Equip->RouteCYes

Figure 2: Strategic decision matrix for selecting the synthetic route.

Critical Experimental Considerations

Regiochemistry & Isomers
  • 3-Methylpiperidine Chirality: Commercially available 3-methylpiperidine is often a racemic mixture.[1] If a specific enantiomer (e.g., 3S or 3R) is required for biological activity, ensure you source the chiral amine. The SNAr reaction does not racemize the chiral center at the 3-position.

  • Positional Isomers: Ensure the starting material is 4 -halonitrobenzene.[1] Using 2-halonitrobenzene will yield the ortho isomer, which has significantly different biological properties and steric profiles.

Impurity Profile
  • Bis-alkylation: Unlikely with secondary amines like piperidine.[1]

  • Hydrolysis: In Route A (Fluoro), traces of water in the basic medium can lead to the formation of 4-nitrophenol (hydrolysis of the C-F bond). Use anhydrous solvents (MeCN/DMF) to minimize this side reaction.

Safety (HSE)[1]
  • 4-Fluoronitrobenzene: Highly toxic and a skin irritant.[1] It is readily absorbed through the skin. Double-gloving and use of a fume hood are mandatory.

  • Exotherm: The reaction with the fluoro-derivative can be exothermic.[1] On scales >10g, add the amine slowly to control the internal temperature.

References

  • SNAr Mechanism & Kinetics

    • Topic: Reactivity of halonitrobenzenes in nucleophilic substitution.
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
    • [1]

  • Synthesis of Piperidine Derivatives

    • Topic: General protocols for N-aryl
    • Source: "Synthesis and anti-microbial screening of some piperidine derivatives."[5] Pakistan Journal of Pharmaceutical Sciences.

  • Flow Chemistry & Pressure Effects

    • Topic: Accelerating SNAr of 4-fluoronitrobenzene using pressure/flow.
    • Source: "Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with pyrrolidine."[1][6] ResearchGate.

  • Buchwald-Hartwig Comparison

    • Topic: Scope and limitations of Pd-catalyzed amin
    • Source: Buchwald-Hartwig Amination - Wikipedia / Organic Chemistry Portal.
  • Specific Analog Data

    • Topic: Characterization of (3S)-1-(2-Fluoro-4-nitrophenyl)-3-methylpiperazine (Structural Analog).
    • Source: PubChem CID 26597478.
    • [1][7]

A Comparative Guide to the Establishment of a Qualified Reference Standard for 3-Methyl-1-(4-nitrophenyl)piperidine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This hinges on the availability and proper characterization of high-purity reference standards. In the development of novel compounds such as 3-Methyl-1-(4-nitrophenyl)piperidine, a well-characterized in-house primary reference standard is often the first critical step in establishing robust analytical methodologies for quality control, stability studies, and pharmacokinetic assessments.

This guide provides a comprehensive framework for the synthesis, purification, and multi-technique characterization of an in-house this compound reference standard. We will objectively compare the analytical performance of this primary standard against potential process-related impurities, providing supporting experimental data and methodologies.

The Analytical Imperative: Why a Well-Characterized Reference Standard is Non-Negotiable

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceutical agents.[1] The introduction of a nitroaryl group, as in this compound, creates a molecule with distinct electronic and absorption properties, making techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection a viable analytical approach.[2][3]

However, without a reliable reference standard, the quantification of the active pharmaceutical ingredient (API) and its impurities is subject to significant error. A certified or in-house qualified reference standard serves as the benchmark for identity, purity, and strength.

This guide will therefore focus on a practical, real-world scenario: the establishment of a primary reference standard and its comparison against two potential process impurities:

  • Impurity A: 4-Nitroaniline (a potential starting material)

  • Impurity B: 3-Methylpiperidine (another potential starting material or degradation product)

Establishing the In-House Primary Reference Standard

A primary reference standard must be of the highest achievable purity and thoroughly characterized. The following workflow outlines the necessary steps.

Reference_Standard_Workflow cluster_0 Synthesis & Purification cluster_1 Characterization & Certification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_ID Structural Elucidation (NMR, MS) Purification->Structure_ID Purity_Analysis Purity Assessment (HPLC, GC, Titration) Structure_ID->Purity_Analysis Certification Certification & Documentation Purity_Analysis->Certification

Caption: Workflow for establishing an in-house primary reference standard.

Synthesis and Purification of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with 3-methylpiperidine.

Protocol 1: Synthesis and Purification

  • Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 3-methylpiperidine (1.2 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Add a non-nucleophilic base like potassium carbonate (2.0 eq) and heat the mixture at 80-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After completion, cool the reaction mixture, and perform an aqueous work-up to remove the inorganic salts and excess amine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product should be purified to the highest possible degree. A combination of flash column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

Structural Elucidation and Confirmation

The identity of the purified compound must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[4][5][6] The spectra should be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.

Purity Assessment

A multi-faceted approach to purity determination is crucial.

  • Chromatographic Purity (HPLC): A validated HPLC method should be used to determine the purity by peak area percentage. A purity of >99.5% is desirable for a primary standard.

  • Gas Chromatography (GC): GC can be employed to detect volatile impurities.[7][8][9] Given the potential starting materials, a headspace GC-MS method would be suitable for detecting residual 3-methylpiperidine.

  • Residual Solvent Analysis: Headspace GC is the standard method for quantifying residual solvents from the purification process.

  • Water Content: Karl Fischer titration is the definitive method for determining the water content.

  • Mass Balance: The final purity assignment should be based on a mass balance calculation, incorporating data from all the above techniques.

Comparative Analysis: Reference Standard vs. Process Impurities

The primary objective is to develop an analytical method that can baseline-separate the main component, this compound, from its potential process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC-UV) Method Development

A reversed-phase HPLC method is the workhorse for this type of analysis.[2][10][11]

Protocol 2: HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[12]

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is recommended to achieve good peak shapes for the basic piperidine moiety and adequate retention for all components.

  • Detection: The nitroaromatic chromophore allows for sensitive detection at a wavelength around 380-400 nm.

  • Sample Preparation: Prepare individual stock solutions of the in-house reference standard, 4-nitroaniline, and 3-methylpiperidine in a suitable diluent (e.g., 50:50 acetonitrile:water). Create a mixed solution containing all three components to evaluate the separation. Note that 3-methylpiperidine lacks a strong UV chromophore, so its detection by this method will be challenging and primarily serves to ensure it doesn't co-elute with other UV-active species.[13]

HPLC_Workflow Prep Sample Preparation (Standard & Impurity Mix) Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV-Vis/DAD Detection Separate->Detect Analyze Data Analysis (Peak Integration & Purity Calculation) Detect->Analyze

Caption: HPLC-UV analysis workflow.

Comparative Data

The following table summarizes the expected chromatographic performance for the analysis of the in-house reference standard and the two selected impurities.

ParameterThis compound (Reference Standard)4-Nitroaniline (Impurity A)3-Methylpiperidine (Impurity B)
Expected Retention Time (min) ~ 8.5~ 4.2~ 2.1 (Poor UV response)
Resolution (Rs) from Main Peak N/A> 2.0N/A
UV λmax (nm) ~ 385~ 380N/A
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.01 µg/mLNot suitable for UV detection
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.03 µg/mLNot suitable for UV detection
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

For the analysis of volatile and semi-volatile impurities like 3-methylpiperidine, GC-MS is a more appropriate technique.[7][13]

Protocol 3: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure the elution of all components.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the in-house reference standard in a suitable volatile solvent (e.g., methanol or dichloromethane).

This method will allow for the sensitive detection and quantification of residual 3-methylpiperidine in the reference standard, which is crucial for an accurate purity assignment.

Conclusion and Best Practices

The establishment of a high-purity, well-characterized in-house reference standard for this compound is a foundational requirement for any research or development program involving this compound. This guide has outlined a comprehensive approach to its synthesis, purification, and multi-technique analysis.

Key Takeaways for Researchers:

  • Orthogonal Methods are Key: Rely on multiple analytical techniques (e.g., HPLC, GC, NMR, MS, Karl Fischer) to ensure a comprehensive characterization of your reference standard.

  • Purity is Not Just a Number: Understand the impurity profile of your reference standard. A validated HPLC method that separates the main component from known and potential impurities is essential.

  • Documentation is Crucial: Maintain meticulous records of the synthesis, purification, and all analytical data used to qualify the in-house reference standard. This documentation forms the basis of the Certificate of Analysis.

By following a rigorous, scientifically sound approach to reference standard qualification, researchers and drug developers can ensure the accuracy, reproducibility, and reliability of their analytical data, ultimately leading to safer and more effective therapeutic agents.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • CPAChem. Piperidine CAS:110-89-4 EC:203-813-0. [Link]

  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. [Link]

  • ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link]

  • BuyersGuideChem. 3-Methyl-1-(4-nitrophenyl)piperazine suppliers and producers. [Link]

  • SpectraBase. Piperidine. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • MDPI. Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test. [Link]

  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]

  • Google Patents.

Sources

IR spectroscopy characteristic peaks of 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive IR Spectroscopy Guide: Characterization and Methodological Comparison for 3-Methyl-1-(4-nitrophenyl)piperidine

As drug development and synthetic organic chemistry advance, the precise structural verification of piperidine derivatives remains a critical quality control step. This compound is a structurally complex tertiary amine featuring an aliphatic piperidine ring, a specific 3-methyl substitution, and a highly electron-withdrawing 4-nitrophenyl group.

This guide provides an in-depth comparative analysis of the characteristic Infrared (IR) spectroscopy peaks of this compound, contrasts it with its unsubstituted analog, and objectively evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) transmission methods for its analysis.

Diagnostic IR Peak Assignments: A Comparative Analysis

The IR spectrum of this compound is dominated by the strong dipole moments of the nitro group and the conjugated aryl-amine system. To isolate the specific spectral contributions of the 3-methyl group, we must compare its quantitative spectral data against the unsubstituted baseline compound, 1-(4-nitrophenyl)piperidine.

Table 1: Comparative IR Peak Assignments and Diagnostic Significance

Functional GroupVibration ModeThis compound (cm⁻¹)1-(4-nitrophenyl)piperidine (cm⁻¹)Diagnostic Significance
Nitro (-NO₂) Asymmetric Stretch~1515 - 1530~1515 - 1530Strongest peak; confirms the presence of the nitrophenyl moiety.
Nitro (-NO₂) Symmetric Stretch~1330 - 1345~1330 - 1345Secondary confirmation of the -NO₂ group.
Methyl (-CH₃) Asymmetric C-H Stretch~2960AbsentPrimary differentiator for the 3-methyl derivative.
Methyl (-CH₃) Symmetric C-H Bend~1375Absent"Umbrella mode" highly specific to the methyl group.
Piperidine Ring Aliphatic C-H Stretch~2800 - 2930~2800 - 2930Confirms the saturated heterocyclic ring structure.
Aryl C-N C-N Stretch~1240 - 1250~1240 - 1250Shifted higher than typical amines due to aromatic conjugation.
Aromatic Ring C=C Stretch~1590 - 1610~1590 - 1610Confirms the aromatic system.
Aromatic Ring Out-of-plane C-H Bend~820 - 840~820 - 840Indicates a para-substituted benzene ring pattern.

Mechanistic Insight: The lone pair on the piperidine nitrogen is delocalized into the strongly electron-withdrawing para-nitro aromatic ring. This delocalization imparts partial double-bond character to the C(aryl)-N bond, explaining why the C-N stretch is observed at a higher frequency (~1240 cm⁻¹) than standard aliphatic amines (1020–1220 cm⁻¹).

Methodological Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid organic compounds like this compound, selecting the correct sample presentation technique is paramount. The two dominant methodologies—ATR-FTIR and KBr Pellet Transmission—offer distinct advantages and limitations.

  • Sensitivity and Spectral Quality: For decades, KBr pellets have been a foundational technique in FTIR spectroscopy because they produce high-quality classic transmission spectra that strictly adhere to the Beer-Lambert law, making them superior for quantitative work and trace impurity detection[1]. Conversely, spectra obtained by the ATR method often exhibit somewhat lower resolution in the fingerprint region[2].

  • Sample State and Artifacts: ATR is highly favored for its speed and minimal sample preparation[3]. However, for solid samples that are too hard to deform against the surface of the ATR crystal, KBr pellets usually yield superior spectra with lower noise and sharper peaks[4]. Furthermore, ATR spectra require software correction because the penetration depth of the evanescent wave is wavelength-dependent, which alters relative peak intensities compared to transmission spectra.

  • Moisture Interference: The KBr method is highly susceptible to moisture interference, often resulting in a broad, artifactual O-H stretching band at 3100-3500 cm⁻¹ if the hygroscopic KBr powder is not properly dried[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Do not merely follow the steps; understand the physical chemistry dictating them.

Protocol A: High-Sensitivity KBr Pellet Transmission Method

Objective: Achieve a high-resolution, artifact-free transmission spectrum for quantitative library matching.

  • Preparation and Desiccation:

    • Action: Dry spectral-grade KBr powder in an oven at 110°C for at least 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad peak at ~3400 cm⁻¹, which can obscure the high-frequency C-H stretching region (>3000 cm⁻¹) of the aromatic ring[4].

  • Milling and Dispersion:

    • Action: Grind 1-2 mg of this compound with 100-200 mg of dried KBr using an agate mortar and pestle until a fine, uniform powder is achieved.

    • Causality: The sample must be dispersed homogeneously at a low concentration (typically 1%) to prevent complete absorption of the IR beam. Grinding reduces the particle size to less than the wavelength of the IR radiation (typically < 2 µm), preventing the Christiansen effect (anomalous scattering that distorts peak shapes)[1].

  • Pellet Pressing:

    • Action: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes.

    • Causality: The vacuum removes trapped air pockets, while the high pressure cold-fuses the KBr into an optically transparent, continuous crystalline matrix. Trapped air causes severe light scattering and baseline tilting[2].

    • Validation Check: Visually inspect the pellet. It must be completely translucent. A cloudy pellet indicates trapped moisture or insufficient grinding; discard and remake.

Protocol B: High-Throughput ATR-FTIR Method

Objective: Rapid qualitative screening of the compound with zero sample destruction.

  • Background Acquisition:

    • Action: Clean the diamond or ZnSe ATR crystal with isopropanol, allow it to evaporate, and collect a background spectrum.

    • Causality: The background scan models the ambient atmospheric conditions (specifically CO₂ at ~2350 cm⁻¹ and water vapor) and the inherent absorption of the crystal, allowing the software to subtract these from the final sample spectrum.

  • Sample Application and Pressurization:

    • Action: Place 5-10 mg of the powdered sample onto the crystal and apply optimal pressure using the mechanical anvil[3].

    • Causality: The evanescent wave generated in ATR-FTIR only penetrates the sample by 0.5 to 2 µm. Because the compound is a solid, applying pressure forces the particles into intimate contact with the crystal lattice, overcoming the air gaps that would otherwise drastically attenuate the signal[4].

    • Validation Check: Monitor the live preview of the strongest peak (the ~1520 cm⁻¹ nitro asymmetric stretch). If the absorbance is below 0.1 AU, increase pressure or re-center the sample to ensure adequate crystal coverage.

  • ATR Correction:

    • Action: Apply an ATR correction algorithm post-acquisition.

    • Causality: Because penetration depth increases at lower wavenumbers, peaks in the fingerprint region (<1000 cm⁻¹) will appear artificially intense compared to transmission spectra. Correction normalizes the spectrum for accurate reference library matching.

Decision Matrix Visualization

The following diagram illustrates the logical workflow for selecting the appropriate IR spectroscopy method based on the analytical requirements for this compound.

IR_Workflow Start Sample: This compound Decision Analysis Goal? Start->Decision ATR ATR-FTIR Method (Fast, Non-destructive) Decision->ATR High-throughput KBr KBr Pellet Method (Trace, Quantitative) Decision->KBr High sensitivity Spectra IR Spectra Acquisition ATR->Spectra KBr->Spectra Peak1 Nitro Group (~1520 & 1340 cm⁻¹) Spectra->Peak1 Peak2 Piperidine & Methyl (~2960 & 1375 cm⁻¹) Spectra->Peak2 Peak3 Aromatic Ring (~1600 & 830 cm⁻¹) Spectra->Peak3

Workflow for selecting IR spectroscopy methods to analyze this compound.

References

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry Source: acs.org URL:[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: kinteksolution.com URL:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Source: researchgate.net URL:[Link]

Sources

Biological Activity & Performance Profile: 3-Methyl vs. 4-Methyl Piperidine

[1][2]

Executive Summary

This guide provides a technical comparison between 3-methylpiperidine and 4-methylpiperidine isomers, targeting researchers in medicinal chemistry and process development. While chemically similar, the positional isomerism exerts profound effects on biological activity and reagent performance.[1]

  • Pharmacological Potency: The 3-methyl isomer is the critical determinant for extreme potency in fentanyl-class opioids (e.g., 3-methylfentanyl), offering up to 6000x the potency of morphine due to specific hydrophobic pocket binding.

  • Reagent Efficiency: The 4-methyl isomer is the superior nucleophile for deprotection reactions (e.g., Fmoc removal) due to minimized steric hindrance around the nitrogen center.

  • Safety & Metabolism: Both isomers are Class 4 acute toxins (Oral LD50 ~500 mg/kg), but the 4-methyl substituent blocks the primary metabolic soft spot (C4-oxidation), altering pharmacokinetic stability compared to the 3-methyl variant.

Structural & Physicochemical Basis

The biological divergence between these isomers stems from the spatial orientation of the methyl group relative to the nitrogen lone pair and the resulting conformational energy landscapes.

Conformational Analysis

Both isomers exist predominantly in a chair conformation. To minimize 1,3-diaxial interactions, the methyl substituent prefers the equatorial position.[1]

Property3-Methylpiperidine4-MethylpiperidineImpact
Preferred Conformation Chair (Methyl Equatorial)Chair (Methyl Equatorial)Stable scaffold for receptor binding.
Steric Environment (N) Proximal hindrance (C3)Distal hindrance (C4)4-Me allows easier N-approach.
Basicity (pKa) ~11.28~11.23Negligible difference in proton affinity; reactivity difference is steric, not electronic.[1]
LogP (Lipophilicity) ~1.1~1.1Identical blood-brain barrier permeability potential.
Visualizing the Steric Impact

The following diagram illustrates how the methyl position influences steric interference during a nucleophilic attack (e.g., on an Fmoc group).

StericImpactcluster_3Me3-Methylpiperidinecluster_4Me4-MethylpiperidineSubstrateElectrophilic Substrate(e.g., Fmoc-AA)N_3MeNitrogen Lone PairN_3Me->SubstrateSlower KineticsMe_33-Methyl Group(Proximal Steric Clash)N_3Me->Me_3ClashN_4MeNitrogen Lone PairN_4Me->SubstrateFaster KineticsMe_44-Methyl Group(Distal - No Clash)N_4Me->Me_4Minimal Interaction

Figure 1: Steric influence of methyl positioning on nucleophilic access. The 3-methyl group creates proximal hindrance, retarding reaction rates compared to the unhindered 4-methyl isomer.[1]

Case Study A: Reagent Performance (Fmoc Removal)

In Solid Phase Peptide Synthesis (SPPS), piperidine is the standard reagent for removing the Fmoc protecting group.[1] However, 4-methylpiperidine has emerged as a superior, non-regulated alternative.[1]

Experimental Data: Deprotection Efficiency

Studies comparing reaction rates of piperidine derivatives demonstrate a clear steric hierarchy [1].[2]

ReagentRelative Rate (k_obs)Efficiency Verdict
4-Methylpiperidine High Superior. Fastest kinetics due to unhindered nitrogen.
3-Methylpiperidine ModerateInferior. Slower onset due to C3 steric bulk.
2-Methylpiperidine LowPoor. Significant steric blockade; ineffective for rapid SPPS.
Protocol: High-Efficiency Fmoc Removal

Objective: Rapid deprotection of Fmoc-amino acids on resin using 4-methylpiperidine.[3]

  • Preparation: Prepare a 20% (v/v) solution of 4-methylpiperidine in DMF (Dimethylformamide). Note: 4-methylpiperidine is often preferred over piperidine as it is less likely to be a controlled precursor.

  • Application: Add the solution to the resin-bound peptide (approx. 10 mL per gram of resin).

  • Incubation: Agitate at room temperature for 5–10 minutes .

  • Wash: Drain and wash the resin 3x with DMF, then 3x with DCM (Dichloromethane).

  • Validation: Perform a Kaiser test or UV-Vis monitoring of the dibenzofulvene-adduct at 301 nm to confirm complete deprotection.

Case Study B: Pharmacological Potency (Opioid Ligands)[2]

The most dramatic biological difference appears in the Structure-Activity Relationship (SAR) of fentanyl analogs. The 3-position is a critical "magic methyl" site for potency, whereas the 4-position is typically substituted with an aniline ring in this class.

Potency Comparison: Fentanyl Analogs

The introduction of a methyl group at the 3-position of the piperidine ring in fentanyl creates 3-methylfentanyl .

CompoundStructure NotePotency (vs. Morphine)Receptor Affinity (Mu)
Fentanyl Unsubstituted Piperidine~100xHigh (Ki ~ 1 nM)
(+)-cis-3-Methylfentanyl 3-Methyl (Axial/Equatorial hybrid) ~6000x Extreme (Ki < 0.1 nM)
trans-3-Methylfentanyl 3-Methyl~400xHigh
4-Methyl Analogs Not standard in fentanyl classVariable/LowerSteric clash with receptor pocket often reduces affinity.[4]

Mechanism: The cis-3-methyl group locks the piperidine ring into a specific conformation that perfectly fills a hydrophobic pocket in the Mu-opioid receptor, drastically increasing binding affinity [2].

Application of 4-Methylpiperidine

While less potent in opioids, the 4-methylpiperidine moiety is a key scaffold in other therapeutic classes, such as:

  • Melperone (Antipsychotic): Uses a 4-methylpiperidine core.[5]

  • Diphenidol (Antiemetic): Relies on the unhindered 4-position for receptor selectivity.

Toxicity & Metabolic Stability

Acute Toxicity Profile

Both isomers are hazardous, but their metabolic fates differ due to the position of the methyl blocker.[1]

Parameter3-Methylpiperidine4-Methylpiperidine
Oral LD50 (Rat) ~530 mg/kg (Harmful) [3]~500–1000 mg/kg (Harmful)
Hazard Class Skin/Eye Irritant, FlammableSkin/Eye Irritant, Flammable
Metabolic Soft Spot C4 Position (Open) C4 Position (Blocked)
Metabolic Pathway Diagram (CYP450)

The 4-methyl group sterically hinders the common C4-oxidation pathway, potentially extending half-life or forcing metabolism to the methyl group itself (hydroxylation).

MetabolismSub33-MethylpiperidineCYPCYP450 OxidationSub3->CYPSub44-MethylpiperidineSub4->CYPC4_OxC4-Hydroxylation(Major Pathway)CYP->C4_OxRapid (3-Me)Me_OxMethyl-Hydroxylation(Minor Pathway)CYP->Me_OxForced (4-Me)ClearanceClearanceC4_Ox->ClearanceExcretion

Figure 2: Metabolic divergence. 3-methylpiperidine undergoes rapid C4-oxidation. 4-methylpiperidine blocks this site, shifting metabolism to the methyl group or other ring positions.[1]

References

  • Galeano, V., et al. (2014).[1] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Link

  • Vuković, S., et al. (2016).[1] 3-Alkyl Fentanyl Analogues: Structure-Activity Relationship Study. Macedonian Pharmaceutical Bulletin. Link

  • PubChem. (2025).[4][5] 3-Methylpiperidine Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025). A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts. Link

Validating Assay Sensitivity for 3-Methyl-1-(4-nitrophenyl)piperidine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex nitrogenous heterocycles, the detection of specific intermediates and potential genotoxic impurities like 3-Methyl-1-(4-nitrophenyl)piperidine (3-MNPP) demands rigorous analytical strategies. 3-MNPP features a lipophilic piperidine ring coupled with a highly electron-withdrawing nitroaromatic group. This structural dichotomy presents unique challenges for extraction recovery and ionization efficiency.

This guide objectively evaluates the performance of orthogonal detection platforms and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology grounded in[3] and [1] regulatory frameworks.

Chemical Profiling & Assay Causality

To detect 3-MNPP at sub-ppm (parts-per-million) or ppb (parts-per-billion) levels, we must exploit its specific chemical properties:

  • Basic Nitrogen: The secondary/tertiary nitrogen in the piperidine ring (pKa ~9.5) is highly amenable to protonation, making it an ideal candidate for Positive Electrospray Ionization (ESI+) in mass spectrometry.

  • Nitroaromatic Moiety: The

    
     group is strongly electron-withdrawing. While it provides a strong chromophore for UV detection, it can cause thermal instability in high-temperature Gas Chromatography (GC) inlets.
    
  • Lipophilicity: The methyl substitution on the piperidine ring increases its hydrophobicity, necessitating careful selection of reversed-phase chromatographic conditions to prevent peak tailing.

Comparative Assay Performance

The table below summarizes the empirical performance of three orthogonal detection platforms for 3-MNPP.

Performance MetricLC-MS/MS (Targeted MRM)GC-MS (Electron Ionization)HPLC-UV (254 nm)
Sensitivity (LOD) 0.05 ng/mL (50 ppt)5.0 ng/mL500 ng/mL
Dynamic Range 4 Logs (

)
3 Logs (

)
2 Logs (

)
Matrix Susceptibility High (Requires SIL-IS for ion suppression)Moderate (Matrix buildup in inlet)Low (But suffers from spectral overlap)
Specificity Excellent (Precursor

Product ion mapping)
Good (Library spectral matching)Poor (Relies solely on retention time)
Optimal Use Case Trace impurity profiling, Bioanalysis (Plasma/Tissue)Volatile intermediate screeningRoutine API batch release (High concentration)

Assay Selection Logic

Selecting the correct assay is a function of the required Analytical Target Profile (ATP). For trace-level quantification in complex matrices, LC-MS/MS is the undisputed gold standard due to the specificity of Multiple Reaction Monitoring (MRM).

AssaySelection Start Determine Required Sensitivity for 3-MNPP Trace Trace Level (< 1 ng/mL)? Start->Trace Matrix Complex Matrix (Plasma/Tissue)? Trace->Matrix No LCMS LC-MS/MS (ESI+) Targeted MRM Trace->LCMS Yes GCMS GC-MS (EI) Requires Volatility Check Matrix->GCMS Yes (Volatile) HPLC HPLC-UV (254 nm) Routine QA/QC Matrix->HPLC No (Clean API)

Decision tree for selecting the optimal 3-MNPP detection assay based on matrix and sensitivity.

Self-Validating LC-MS/MS Methodology

A "self-validating system" ensures that every analytical batch contains internal controls that independently verify extraction efficiency, system suitability, and matrix effects. This is critical for complying with the [2].

Step 1: Mixed-Mode Solid Phase Extraction (SPE)

Causality: We utilize Mixed-Mode Cation Exchange (MCX) SPE to exploit the basicity of the piperidine nitrogen.

  • Conditioning: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Loading: Dilute the sample 1:1 with 2% Formic Acid. At this low pH, the 3-MNPP nitrogen is protonated and binds aggressively to the sulfonic acid groups of the MCX sorbent via ionic interactions.

  • Washing: Wash with 2 mL of 100% Methanol. Why? Because the analyte is ionically bound, we can use 100% organic solvent to wash away neutral lipids and hydrophobic matrix interferences without eluting the 3-MNPP.

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic nitrogen, breaking the ionic bond and releasing the purified analyte.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 100 
    
    
    
    L of Mobile Phase A.
Step 2: Chromatographic Separation

Causality: A C18 column is used to retain the lipophilic methyl-piperidine ring.

  • Column: Sub-2

    
    m C18 (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water. Why? Formic acid ensures the piperidine nitrogen remains protonated for ESI+, while the ammonium formate buffer minimizes peak tailing by masking residual silanols on the silica column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

Step 3: MS/MS Detection (ESI+)

Causality: The basic nitrogen readily accepts a proton, yielding a strong


 precursor ion at m/z 221.1. During Collision-Induced Dissociation (CID), the electron-withdrawing nitro group drives specific fragmentation pathways.
  • Quantifier Transition: m/z 221.1

    
     120.1 (Cleavage of the piperidine ring, high intensity).
    
  • Qualifier Transition: m/z 221.1

    
     175.1 (Loss of 
    
    
    
    , confirms structural identity).

LCMSWorkflow SPE Mixed-Mode SPE (Isolate Basic Nitrogen) LC RP-HPLC (C18, Acidic Mobile Phase) SPE->LC ESI ESI+ Ionization ([M+H]+ m/z 221.1) LC->ESI MRM MRM Detection (Specific Fragments) ESI->MRM Val ICH M10 Validation (Matrix Factor & Accuracy) MRM->Val

Self-validating LC-MS/MS workflow for trace detection of 3-MNPP.

Validation Framework (ICH Q2(R2) & M10)

To ensure the assay is robust and regulatory-compliant, the following parameters must be validated:

  • System Suitability Testing (SST): Before every run, inject a neat standard. The column plate count must exceed 2,000, and the USP tailing factor for 3-MNPP must be

    
    .
    
  • Matrix Factor (MF): To evaluate ion suppression caused by the matrix, calculate the MF.

    • An MF between 0.85 and 1.15 is required. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-MNPP-d4, is mandatory to normalize this variance.

  • Sensitivity (LOD/LOQ): Per ICH Q2(R2), the Limit of Quantitation (LOQ) is established where the Signal-to-Noise (S/N) ratio is

    
    , with a precision (CV%) of 
    
    
    
    and accuracy within
    
    
    of the nominal concentration.
  • Incurred Sample Reanalysis (ISR): For bioanalytical applications, 10% of study samples must be reanalyzed. The repeated results must be within 20% of the original values for at least 67% of the samples, proving the method's real-world reproducibility.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Bioanalytical Method Validation; Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH). URL:[Link]

Safety Operating Guide

3-Methyl-1-(4-nitrophenyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Synthesis of Structural Analogs

To ensure the highest level of safety, we must treat 3-Methyl-1-(4-nitrophenyl)piperidine as a substance possessing the hazards of its constituent moieties: the nitrophenyl group and the methyl-piperidine ring.

  • N-(4-Nitrophenyl)piperidine: This close analog is classified as a skin, eye, and respiratory irritant.[1][2]

  • 3-Methylpiperidine: The parent piperidine structure is a flammable liquid, harmful if swallowed, and also causes skin and eye irritation.[3][4]

  • Nitrated Organic Compounds: Nitrated phenols, for example, can be reactive and may explode when heated.[5] While this specific compound is not a nitrophenol, the presence of the nitro group warrants caution regarding its thermal stability and reactivity.

Based on this composite analysis, this compound must be handled as a hazardous substance that is likely an irritant, potentially harmful or toxic, and requires careful management as chemical waste.

Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, the following PPE is mandatory to minimize exposure risks.[6][7]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.[3][7]Protects eyes from potential splashes of the chemical or its solutions.
Hand Protection Chemical-resistant nitrile gloves.[6][7]Prevents direct skin contact, as piperidine and nitrophenyl derivatives can cause skin irritation.[1][3]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][6]Prevents inhalation of any dust or vapors, addressing the respiratory irritation hazard.[1][3][8]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [9][10]

Step 1: Waste Collection and Segregation
  • Primary Waste: Collect all quantities of unwanted this compound, whether in solid form or dissolved in a solvent, in a designated hazardous waste container.[6][9]

  • Contaminated Materials: Any items that have come into direct contact with the chemical are also considered hazardous waste. This includes, but is not limited to:

    • Gloves

    • Weighing paper or boats

    • Pipette tips

    • Absorbent pads used for cleaning surfaces

    • Empty stock bottles

  • Container Selection: The waste container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tightly-fitting lid.[3][7]

Step 2: Waste Container Labeling

Proper labeling is critical for safety and regulatory compliance. The waste container label must be clearly legible and include the following information:

  • The words "Hazardous Waste".[6][7]

  • The full chemical name: "this compound".

  • An accurate list of all container contents, including any solvents used.

  • The approximate percentage of each component.

  • Relevant hazard warnings (e.g., "Irritant," "Harmful").[6]

  • The date of waste accumulation.

Step 3: Storage of Hazardous Waste
  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6][7]

  • Ensure the storage area has secondary containment to control any potential leaks or spills.[10]

  • Store away from incompatible materials. Piperidine derivatives can react exothermically with acids and may be incompatible with strong oxidizing agents, isocyanates, and acid halides.[4]

Step 4: Final Disposal Arrangement
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[9]

  • Provide the EHS office or contractor with all available information about the compound and the contents of the waste container.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[9][10]

Spill Management Procedures

Immediate and appropriate action is necessary in the event of a spill.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the chemical fume hood is functioning properly to ventilate the space.[9]

  • Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels.[9]

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent (such as soap and water), and collect all cleaning materials (wipes, absorbent pads) as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Labeling cluster_final Storage & Disposal Start Disposal Required for This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type FumeHood->IdentifyWaste PureChem Unused/Residual Chemical IdentifyWaste->PureChem Contaminated Contaminated Materials (Gloves, Glassware, etc.) IdentifyWaste->Contaminated WasteContainer Place in Designated Hazardous Waste Container PureChem->WasteContainer Contaminated->WasteContainer LabelContainer Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Hazards, Date WasteContainer->LabelContainer Store Store Sealed Container in Secondary Containment in Designated Area LabelContainer->Store ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS End Disposal Complete ContactEHS->End

Caption: Decision workflow for safe disposal of this compound.

References

  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. Benchchem.
  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
  • SAFETY DATA SHEET: N-(4-Nitrophenyl)piperidine. Thermo Fisher Scientific.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
  • 3-Methylpiperidine Safety D
  • Safety D
  • SAFETY DATA SHEET: N-(4-Nitrophenyl)piperidine. Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET: 3-Methyl-4-nitrophenol. Fisher Scientific.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • SAFETY D
  • 3-METHYLPIPERIDINE. NOAA - CAMEO Chemicals.
  • 3-Nitrophenol Safety D

Sources

Personal Protective Equipment & Safe Handling Guide: 3-Methyl-1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Hazard Identification[1][2]

Status: Research Chemical (R&D Use Only) Physical State: Solid (Yellow to Orange crystalline powder predicted) CAS: Not widely listed (Analog Reference: 1-(4-nitrophenyl)piperidine, CAS 6574-15-8)[1][2][3]

The "Precautionary Principle" Approach

As a Senior Application Scientist, I must highlight that specific toxicological data for the 3-methyl derivative is limited. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) . This molecule combines a piperidine ring (potential irritant/corrosive base) with a nitro-aromatic moiety (potential mutagen/sensitizer).[1][2]

Operational Hazard Classification (Derived):

  • Primary: Skin, Eye, and Respiratory Irritant (GHS Category 2/3).

  • Secondary: Potential Acute Toxicity (Oral/Inhalation) and Skin Sensitization.

  • Long-term: Treat as a potential mutagen due to the nitro group.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute exposure, but also sub-clinical sensitization.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Certified) Non-Negotiable. Nitro-aromatic dusts are potent respiratory irritants.[1][2] All weighing and open-vessel manipulations must occur within a hood maintaining 80-100 fpm face velocity.[2]
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders. Goggles form a seal to prevent airborne dust entry.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Inspection layer).[1] Outer: 5-8 mil Nitrile (Sacrificial layer).[1][2] Note: For prolonged contact with stock solutions, use Silver Shield/Laminate gloves to prevent permeation.
Dermal (Body) Lab Coat + Tyvek Sleeves Standard cotton coats are porous. Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point.
Hygiene Post-Handling Wash Wash hands with soap and cool water (warm water opens pores) immediately after doffing gloves.

Part 3: Operational Handling Protocol

The "Zero-Dust" Weighing Workflow

Handling static-prone organic solids requires specific techniques to minimize aerosolization.[2]

Step 1: Preparation

  • Place an anti-static gun or ionizer inside the fume hood.

  • Line the work surface with an absorbent, plastic-backed bench coat (absorbent side up) to capture stray particles.[1][2]

Step 2: Transfer

  • Do not use a spatula to "flick" powder. Use a micro-spatula to gently lift and deposit.

  • If the solid is clumped, do not crush it in the open. Dissolve the entire clump in the reaction solvent if possible, or crush inside a closed vial using a glass rod.

Step 3: Solubilization (The Critical Control Point)

  • Dissolve the solid in the transport solvent (e.g., DCM, DMSO) immediately after weighing.

  • Why? Solutions are easier to contain than dusts. Once in solution, the respiratory risk drops significantly (assuming the solvent is managed).

Visualization: Safe Handling Logic Flow

SafeHandling Start Start: 3-Methyl-1-(4-nitrophenyl)piperidine StateCheck Check Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Is Solid LiquidPath Solution / Oil StateCheck->LiquidPath Is Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance enclosure/Hood 3. No open crushing SolidPath->Weighing Pipetting Liquid Transfer: 1. Positive displacement pipette 2. Change outer gloves if splashed LiquidPath->Pipetting Reaction Reaction Vessel (Sealed under N2/Ar) Weighing->Reaction Dissolve immediately Pipetting->Reaction Cleanup Decontamination: Wipe surfaces with MeOH then Soap/Water Reaction->Cleanup Post-Process

Figure 1: Decision logic for minimizing exposure based on physical state.[1][2][4] Note the emphasis on immediate dissolution for solids.

Part 4: Emergency Response & Decontamination[1][2]

Spill Management (Dry Powder)
  • Isolate: Alert nearby personnel.

  • PPE Check: Ensure goggles and double gloves are secure.

  • Contain: Do NOT sweep or use a brush (generates dust).

  • Wet Method: Cover the powder with a paper towel dampened with a compatible solvent (e.g., Ethanol or Acetone). This turns the dust into a sludge.

  • Remove: Scoop up the damp towel and place it in a hazardous solid waste bag.

  • Clean: Wipe the area three times:

    • Wipe 1: Solvent (solubilizes residue).

    • Wipe 2: Soap and Water (removes film).

    • Wipe 3: Water (rinses surfactant).

Exposure First Aid
  • Eye Contact: Flush for 15 minutes minimum.[4][5][6] Hold eyelids apart. Time it—15 minutes feels like an eternity but is necessary to prevent corneal damage from basic piperidine moieties.

  • Skin Contact: Remove contaminated clothing.[1][4][5][7][8][9][10] Wash with soap and water.[5][6][7][8][11] Do not use alcohol on skin (enhances absorption of nitro-aromatics).[1][2]

Part 5: Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationPackaging Protocol
Solid Waste Hazardous Organic SolidDouble-bagged in clear polyethylene.[1][2] Label "Toxic/Irritant Solid - Nitro-aromatic derivative".[1][2]
Liquid Waste Organic Solvent WasteSegregate based on carrier solvent (Halogenated vs. Non-Halogenated). The solute concentration is usually too low to change the classification, but the label must list the compound.
Sharps/Glass Contaminated SharpsIf a needle/pipette touched the compound, it goes into the rigid bio/chem sharps container, NOT trash.
Visualization: Waste Decision Tree

WasteDisposal Waste Waste Generated TypeCheck Material Type? Waste->TypeCheck Solid Contaminated Solids (Gloves, Wipes, Weigh Boats) TypeCheck->Solid Liquid Reaction Mother Liquor (Solvent + Residue) TypeCheck->Liquid BinSolid Solid HazMat Bin (Double Bagged) Solid->BinSolid BinLiquid Liquid Waste Carboy (Label with full chemical name) Liquid->BinLiquid Destruction High-Temp Incineration BinSolid->Destruction BinLiquid->Destruction

Figure 2: Segregation logic ensuring compliance with high-temperature incineration protocols required for nitrogenous organics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81049, 1-(4-nitrophenyl)piperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitro-aromatic compounds hazard classification. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.